2'2'-cGAMP
説明
Structure
2D Structure
特性
IUPAC Name |
disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-2,3,4,5-tetrahydro-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,9-13,16,18-20,27,31-32H,1-2,22H2,(H,28,33)(H,34,35)(H,36,37)(H2,21,23,24);;/q;2*+1/t6-,7-,9?,10?,11?,12-,13-,16?,18-,19-,20?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAANMXFZNIJRX-VVHLBRQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N10Na2O13P2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Innate Immunity: A Technical Guide to the Discovery and Synthesis of 2'3'-cGAMP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic GMP-AMP (cGAMP) has emerged as a critical second messenger in the innate immune system, acting as the key activator of the STING (Stimulator of Interferon Genes) pathway. This guide provides a comprehensive technical overview of the discovery of 2'3'-cGAMP, the canonical mammalian cGAMP, and details the enzymatic and chemical methods for its synthesis. It is designed to serve as a valuable resource for researchers in immunology, oncology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological and chemical processes.
Discovery of 2'3'-cGAMP: A New Paradigm in Innate Immune Sensing
The discovery of 2'3'-cGAMP is intrinsically linked to the elucidation of the cGAS-STING signaling pathway, a pivotal mechanism for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.
The Identification of cGAS as a Cytosolic DNA Sensor
Prior to 2013, it was known that cytosolic double-stranded DNA (dsDNA) could trigger a potent type I interferon response, and that this response was dependent on the endoplasmic reticulum-resident protein STING. However, the direct sensor of cytosolic dsDNA remained elusive. Through meticulous biochemical fractionation of cell extracts and quantitative mass spectrometry, the laboratory of Zhijian J. Chen identified cyclic GMP-AMP synthase (cGAS) as the protein responsible for this sensing activity.[1] Their seminal work, published in Science in 2013, demonstrated that cGAS binds to cytosolic dsDNA, triggering its enzymatic activity.[1]
Unveiling 2'3'-cGAMP as the Second Messenger
In a parallel and equally groundbreaking study, the Chen lab also identified the product of the cGAS-catalyzed reaction: a cyclic dinucleotide composed of guanosine monophosphate and adenosine monophosphate.[2] Initially, this molecule was presumed to have the canonical 3'-5', 3'-5' phosphodiester linkages found in bacterial cyclic dinucleotides. However, further structural and functional analyses revealed a unique, non-canonical linkage: one 2'-5' and one 3'-5' phosphodiester bond. This distinct molecule was named 2'3'-cGAMP.[3] It was found to bind to STING with high affinity, inducing a conformational change that leads to the activation of downstream signaling cascades and the production of type I interferons and other inflammatory cytokines.[3]
The cGAS-STING Signaling Pathway
The discovery of 2'3'-cGAMP solidified the understanding of a new signaling axis central to innate immunity.
Synthesis of 2'3'-cGAMP
The availability of pure, synthetic 2'3'-cGAMP is crucial for research and therapeutic development. Both enzymatic and chemical synthesis methods have been established.
Enzymatic Synthesis
Enzymatic synthesis utilizes the catalytic activity of cGAS to produce 2'3'-cGAMP from ATP and GTP in the presence of a dsDNA activator. This method offers high specificity and yield, and avoids the use of harsh organic solvents.
This protocol is a generalized procedure based on methodologies described in the literature.
-
Expression and Purification of cGAS:
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the sequence for a constitutively active or full-length cGAS (e.g., murine cGAS).
-
Culture the transformed E. coli in a suitable medium (e.g., LB or a defined minimal medium) and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.
-
Purify the cGAS protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged cGAS).
-
Dialyze the purified cGAS against a storage buffer and determine its concentration.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the following components in a suitable reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂):
-
Purified cGAS (e.g., 0.1 µM)
-
dsDNA activator (e.g., herring testis DNA or a long synthetic oligonucleotide at 2 nM)
-
ATP (e.g., 100 µM)
-
GTP (e.g., 100 µM)
-
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
-
Purification of 2'3'-cGAMP:
-
Terminate the reaction by heat inactivation of the cGAS enzyme (e.g., 95°C for 5 minutes).
-
Centrifuge the reaction mixture to pellet the denatured protein and any precipitated DNA.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify 2'3'-cGAMP from the filtered supernatant using high-performance liquid chromatography (HPLC) with an anion exchange or reverse-phase column. A common method involves a gradient of ammonium acetate or a similar volatile buffer.
-
-
Analysis and Quantification:
-
Confirm the identity and purity of the synthesized 2'3'-cGAMP using liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the yield of 2'3'-cGAMP by measuring its absorbance at 254 nm and comparing it to a standard curve.
-
Chemical Synthesis
Chemical synthesis of 2'3'-cGAMP typically employs phosphoramidite chemistry, allowing for the precise construction of the mixed-linkage cyclic dinucleotide. While this method can be more labor-intensive and may have lower overall yields compared to enzymatic synthesis, it offers greater flexibility for producing modified analogs of 2'3'-cGAMP.
This protocol outlines the general steps for the chemical synthesis of 2'3'-cGAMP, based on established phosphoramidite strategies.
-
Preparation of Protected Mononucleotide Building Blocks:
-
Synthesize or procure appropriately protected guanosine and adenosine phosphoramidites. This includes protection of the exocyclic amines (e.g., with benzoyl or isobutyryl groups), the 5'-hydroxyl (e.g., with dimethoxytrityl, DMT), and the 2'- and 3'-hydroxyl groups (e.g., with tert-butyldimethylsilyl, TBDMS).
-
-
Solid-Phase or Solution-Phase Synthesis of the Linear Dinucleotide:
-
Couple the first protected nucleoside to a solid support or use it as the starting material in solution.
-
Sequentially couple the second phosphoramidite building block to form the linear dinucleotide with the desired 2'-5' or 3'-5' linkage. This involves a cycle of deprotection of the 5'-hydroxyl group, coupling with the phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the phosphite triester to a phosphate triester.
-
-
Intramolecular Cyclization:
-
After the synthesis of the linear dinucleotide, remove the protecting group from the terminal hydroxyl group.
-
Perform an intramolecular cyclization reaction to form the second phosphodiester bond. This is typically achieved using a coupling agent such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a catalyst like N-methylimidazole.
-
-
Deprotection:
-
Remove all remaining protecting groups from the nucleobases, the sugar moieties, and the phosphate backbone. This is usually a multi-step process involving treatment with a base (e.g., aqueous ammonia) and a fluoride source (e.g., triethylamine trihydrofluoride) to remove the silyl protecting groups.
-
-
Purification and Analysis:
-
Purify the crude 2'3'-cGAMP by HPLC, typically using an anion exchange or reverse-phase column.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of 2'3'-cGAMP.
Table 1: Comparison of 2'3'-cGAMP Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Starting Materials | ATP, GTP, dsDNA, cGAS | Protected nucleoside phosphoramidites |
| Typical Yield | 85-95% | 5-30% |
| Key Advantages | High yield, high specificity, environmentally friendly | Versatility for analog synthesis |
| Key Disadvantages | Requires purified, active enzyme | Multi-step, lower overall yield, use of organic solvents |
Table 2: Biological Activity of 2'3'-cGAMP
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to human STING | ~3.79 nM | Isothermal Titration Calorimetry (ITC) | |
| EC50 for IFN-β induction (in THP-1 cells) | ~1 µg/mL | ELISA |
Key Experimental Protocols for Studying 2'3'-cGAMP Function
STING Activation Assay
This assay is used to determine the ability of synthesized 2'3'-cGAMP or its analogs to activate the STING pathway in cells.
This protocol is a general guideline for assessing STING activation in a cell-based assay.
-
Cell Culture:
-
Culture a suitable reporter cell line (e.g., THP-1 Dual™ cells, which express a secreted luciferase under the control of an IRF-inducible promoter, or HEK293T cells co-transfected with STING and an IFN-β promoter-luciferase reporter).
-
-
Cell Stimulation:
-
Treat the cells with varying concentrations of 2'3'-cGAMP. As 2'3'-cGAMP does not readily cross the cell membrane, it needs to be delivered into the cytoplasm. This can be achieved by:
-
Transfection: Using a lipid-based transfection reagent.
-
Electroporation: Applying an electrical pulse to transiently permeabilize the cell membrane.
-
Digitonin Permeabilization: Using a mild detergent to create pores in the plasma membrane.
-
-
Include appropriate positive (e.g., a known STING agonist) and negative (e.g., vehicle control) controls.
-
-
Assay Readout:
-
After a suitable incubation period (e.g., 6-24 hours), assess STING activation by one of the following methods:
-
Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase) in the cell lysate or supernatant.
-
ELISA: Quantify the secretion of IFN-β or other cytokines into the cell culture medium.
-
Western Blot: Analyze cell lysates for the phosphorylation of STING, TBK1, or IRF3.
-
qRT-PCR: Measure the upregulation of IFN-β mRNA or other interferon-stimulated genes.
-
-
Conclusion
The discovery of 2'3'-cGAMP and the cGAS-STING pathway has fundamentally advanced our understanding of innate immunity. The ability to synthesize this crucial second messenger through both enzymatic and chemical means has empowered researchers to probe the intricacies of this signaling cascade and to develop novel immunotherapies for a range of diseases, including cancer and infectious diseases. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and innovation in this exciting and rapidly evolving field.
References
- 1. Cyclic GMP-AMP synthase is a cytosolic DNA sensor that activates the type I interferon pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of 2'2'-cGAMP STING Activation
This guide provides a detailed overview of the mechanism by which 2'2'-cyclic GMP-AMP (this compound), a synthetic cyclic dinucleotide, activates the Stimulator of Interferon Genes (STING) pathway. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling cascade and experimental workflows.
Introduction to the cGAS-STING Pathway and this compound
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the endogenous second messenger 2'3'-cGAMP.[1][2] This molecule binds to and activates the endoplasmic reticulum (ER)-resident protein STING, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
While 2'3'-cGAMP is the canonical, high-affinity endogenous ligand for human STING, other cyclic dinucleotides (CDNs), including the synthetic isomer this compound, can also activate the pathway. This compound contains non-canonical 2'5'-phosphodiester bonds and serves as a valuable tool for studying STING signaling. Although it binds to STING with a lower affinity than 2'3'-cGAMP, it potently induces a downstream IFN-β response, making it a relevant molecule for research and therapeutic development.
The Core Mechanism of this compound-Mediated STING Activation
The activation of STING by this compound follows a multi-step process that is analogous to the activation by the endogenous ligand 2'3'-cGAMP.
Ligand Binding and STING Dimer Conformational Change
STING exists as a dimer in the ER membrane. The process begins with the binding of one molecule of this compound to the V-shaped ligand-binding domain (LBD) of the STING dimer. This binding event induces a significant conformational change, causing the LBDs to close over the ligand. This "closed" conformation is the first crucial step in STING activation.
STING Oligomerization and Translocation
The ligand-induced conformational change promotes the oligomerization of STING dimers. These higher-order oligomers are then trafficked from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus. This translocation is an essential step for the recruitment of downstream signaling components.
Recruitment and Activation of TBK1
In the Golgi, the C-terminal tail (CTT) of the activated STING oligomer becomes accessible and serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). The oligomerization of STING brings multiple TBK1 molecules into close proximity, facilitating their trans-autophosphorylation and activation.
Phosphorylation of IRF3 and NF-κB Activation
Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) at multiple serine residues. This phosphorylation event causes IRF3 to dimerize and translocate from the cytoplasm to the nucleus. Concurrently, the STING pathway can also lead to the activation of the NF-κB signaling pathway, which is necessary for the induction of a full pro-inflammatory gene expression profile.
Induction of Type I Interferons and Pro-inflammatory Cytokines
In the nucleus, the activated IRF3 dimer, along with NF-κB, binds to the promoter regions of target genes, driving the transcription of type I interferons (e.g., IFN-β) and a host of other pro-inflammatory cytokines and chemokines. These secreted molecules then act in an autocrine and paracrine manner to establish an antiviral state and modulate the broader immune response.
Quantitative Data: Ligand Binding and Functional Potency
The binding affinity and functional activity of different CDNs for STING vary significantly. The following table summarizes key quantitative data for this compound in comparison to other important STING ligands.
| Cyclic Dinucleotide (CDN) | Binding Affinity (Kd) to Human STING | Functional Potency (EC50) of IFN-β Induction | Linkage Type | Source |
| This compound | 287 nM | 15.8 nM (in L929 cells) | 2'-5', 2'-5' | Synthetic |
| 2'3'-cGAMP | 3.79 nM | 19.4 nM (in L929 cells) | 2'-5', 3'-5' | Endogenous Mammalian |
| 3'3'-cGAMP | 1.04 µM | - | 3'-5', 3'-5' | Bacterial |
| c-di-GMP | 1.21 µM | - | 3'-5', 3'-5' | Bacterial |
| 3'2'-cGAMP | 1.61 µM | - | 3'-5', 2'-5' | - |
Note: Binding affinities and EC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
This section details common methodologies used to investigate the activation of the STING pathway by this compound.
STING Activation Reporter Assay (Luciferase-Based)
This assay measures the transcriptional activity of IRF3 or NF-κB, providing a quantitative readout of STING pathway activation.
Principle: HEK293T cells, which have low endogenous STING expression, are co-transfected with plasmids expressing human STING and a reporter plasmid containing the firefly luciferase gene under the control of an IRF3- or NF-κB-responsive promoter (e.g., IFN-β promoter). A second plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency. Activation of STING leads to the expression of firefly luciferase, and the resulting luminescence is measured.
Detailed Protocol:
-
Cell Seeding (Day 1): Plate HEK293T cells in a 24-well plate at a density of approximately 200,000 cells per well.
-
Transfection (Day 1): Co-transfect the cells with plasmids for STING, the firefly luciferase reporter, and the Renilla luciferase control using a suitable transfection reagent like Lipofectamine. Incubate for 18-24 hours.
-
Stimulation (Day 2): Transfect the cells with this compound (typically at concentrations ranging from 0.5 to 2 µg/mL) using a lipid-based transfection reagent to deliver the CDN into the cytoplasm. Incubate for another 18-24 hours.
-
Cell Lysis (Day 3): Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement (Day 3): Use a dual-luciferase reporter assay system. Transfer the cell lysate to an opaque 96-well plate. Measure firefly luciferase activity first, then add the quenching reagent and measure Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity of stimulated cells to that of unstimulated controls.
Western Blotting for Phosphorylated Signaling Proteins
This method directly assesses the activation of key proteins in the STING signaling cascade by detecting their phosphorylated forms.
Principle: Upon STING activation, TBK1 and IRF3 are phosphorylated. Western blotting uses specific antibodies to detect the total and phosphorylated forms of these proteins (e.g., p-TBK1, p-IRF3, and p-STING), allowing for a semi-quantitative assessment of pathway activation.
Detailed Protocol:
-
Cell Seeding and Stimulation: Seed cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) in 6-well plates. Stimulate the cells with this compound for a defined period (e.g., 0, 1, 3, 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), total STING, total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using the Graphviz DOT language to illustrate the key processes described in this guide.
Caption: The this compound STING signaling pathway.
Caption: Experimental workflow for a STING luciferase reporter assay.
Caption: Experimental workflow for Western Blot analysis.
References
downstream signaling of 2'2'-cGAMP activation
An In-depth Technical Guide to the Downstream Signaling of 2'3'-cGAMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage.[1] Upon activation by dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2][3] It is important to note that while other cGAMP isomers exist, such as the bacterially derived 3'3'-cGAMP, the endogenous high-affinity ligand for mammalian STING is 2'3'-cGAMP, featuring a unique 2'-5' phosphodiester linkage.[4][5] This guide provides a detailed overview of the downstream signaling events following the activation of STING by its endogenous ligand, 2'3'-cGAMP.
Core Signaling Pathway of 2'3'-cGAMP Activation
The activation of STING by 2'3'-cGAMP initiates a multi-step signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines.
-
Ligand Binding and STING Activation: Under basal conditions, STING resides as a dimer on the endoplasmic reticulum (ER) membrane. The binding of 2'3'-cGAMP to a V-shaped cleft in the cytoplasmic ligand-binding domain of the STING dimer induces a significant conformational change, effectively enclosing the ligand and activating the STING protein.
-
Translocation and Scaffolding: Activated STING traffics from the ER, through the ER-Golgi intermediate compartment (ERGIC) and the Golgi apparatus, to perinuclear vesicles. This translocation is a crucial step for signal propagation.
-
TBK1 Recruitment and Activation: During its transit, the C-terminal tail (CTT) of activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then autophosphorylates and phosphorylates STING itself, creating docking sites for further downstream effectors.
-
IRF3 Phosphorylation: STING functions as a scaffold, bringing the transcription factor Interferon Regulatory Factor 3 (IRF3) into close proximity with the activated TBK1. TBK1 phosphorylates IRF3 at multiple serine/threonine residues in its C-terminal domain.
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylation induces the dimerization of IRF3, which unmasks a nuclear localization signal. The active IRF3 dimer then translocates into the nucleus.
-
Type I Interferon Gene Transcription: In the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of type I IFN genes (e.g., IFNB1) and other IFN-stimulated genes (ISGs), driving their transcription.
-
NF-κB Pathway Activation: In parallel to the IRF3 axis, STING activation also leads to the induction of the Nuclear Factor-κB (NF-κB) pathway. This is also mediated by TBK1 and leads to the transcription of a distinct set of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.
References
- 1. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. invivogen.com [invivogen.com]
- 5. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2’2’-cGAMP and 2’3’-cGAMP in Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic GMP-AMP (cGAMP) is a pivotal second messenger in the innate immune system, acting as a direct agonist of the STING (Stimulator of Interferator Genes) protein. The discovery of different cGAMP linkage isomers, primarily the mammalian 2’3’-cGAMP and the bacterial-derived 2’2’-cGAMP, has revealed nuanced yet critical differences in their biological functions and potencies. This technical guide provides a comprehensive comparison of 2’2’-cGAMP and 2’3’-cGAMP, focusing on their respective roles in activating the cGAS-STING signaling pathway. We present a detailed overview of their synthesis, a comparative analysis of their binding affinities and downstream signaling activities through structured data tables, in-depth experimental protocols for their characterization, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in immunology and drug development.
Introduction
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The cGAS-STING pathway is a key cytosolic DNA sensing pathway that, upon activation, leads to the production of type I interferons (IFNs) and other inflammatory cytokines, mounting an antiviral and antitumor response.[1][2]
The central signaling molecule in this pathway is cyclic GMP-AMP (cGAMP). In mammals, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes 2’3’-cGAMP in response to cytosolic double-stranded DNA (dsDNA).[3][4] This isomer contains one 2’-5’ and one 3’-5’ phosphodiester bond. Conversely, bacteria produce various cyclic dinucleotides, including 3’3’-cGAMP and the non-canonical 2’2’-cGAMP, both of which contain two identical phosphodiester linkages.[5] While both 2’2’-cGAMP and 2’3’-cGAMP can activate STING, they exhibit significant differences in their affinity for STING and the magnitude of the downstream immune response they elicit. Understanding these differences is crucial for the development of novel STING-targeted therapeutics.
Synthesis and Origin
2’3’-cGAMP: The Endogenous Mammalian Ligand
In mammalian cells, 2’3’-cGAMP is synthesized by cGAS upon binding to cytosolic dsDNA. This process is a hallmark of viral infections, cellular damage, and cancer. The synthesis involves a series of enzymatic steps catalyzed by cGAS, utilizing ATP and GTP as substrates.
2’2’-cGAMP: A Bacterial Second Messenger
While 3’3’-linked cyclic dinucleotides are more common in bacteria, some bacterial cGAS-like enzymes, known as DncV-like nucleotidyltransferases (CD-NTases), can synthesize 2’2’-cGAMP. This isomer, along with other bacterial CDNs, can be introduced into host cells during infection and activate the host STING pathway.
Comparative Biological Activity
The primary determinant of the biological function of cGAMP isomers is their ability to bind to and activate STING. This interaction triggers a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I IFN genes.
Binding Affinity to STING
Quantitative data from various studies consistently demonstrate that 2’3’-cGAMP has a significantly higher binding affinity for human STING compared to 2’2’-cGAMP. This is reflected in their dissociation constants (Kd).
| cGAMP Isomer | Human STING (H232 allele) Binding Affinity (Kd) | Reference |
| 2’3’-cGAMP | 3.79 nM | |
| 2’2’-cGAMP | 287 nM | |
| 3’3’-cGAMP | 1.04 µM | |
| c-di-GMP | 1.21 µM |
Table 1: Comparative binding affinities of cGAMP isomers to human STING.
Induction of Downstream Signaling
The higher binding affinity of 2’3’-cGAMP generally translates to more potent induction of downstream signaling events, such as the production of IFN-β. However, both isomers are capable of inducing a robust immune response. The half-maximal effective concentration (EC50) is a common measure of a ligand's functional potency.
| cGAMP Isomer | IFN-β Induction in L929 cells (EC50) | Reference |
| 2’3’-cGAMP | ~15-42 nM | |
| 2’2’-cGAMP | ~15-42 nM | |
| 3’3’-cGAMP | ~15-42 nM | |
| c-di-GMP | >500 nM |
Table 2: Comparative potency of cGAMP isomers in inducing IFN-β production. Note that while binding affinities differ significantly, the EC50 values for IFN-β induction by the cGAMP isomers are surprisingly similar in this particular study, suggesting that other factors beyond simple binding affinity may influence the cellular response.
Signaling Pathways
The canonical signaling pathway initiated by both 2’2’-cGAMP and 2’3’-cGAMP is the cGAS-STING pathway, leading to type I interferon production.
Canonical cGAS-STING Signaling Pathway. This diagram illustrates the activation of the STING pathway by both endogenous 2’3’-cGAMP and bacterial cGAMP isomers, leading to the production of type I interferons.
Experimental Protocols
In Vitro STING Activation Assay (Luciferase Reporter)
This protocol is designed to quantify the activation of the STING pathway in response to cGAMP isomers using a luciferase reporter system.
Materials:
-
HEK293T cells
-
STING expression plasmid
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 3000
-
Opti-MEM
-
2’2’-cGAMP and 2’3’-cGAMP
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the STING expression plasmid, IFN-β promoter-luciferase reporter plasmid, and Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Stimulation: 24 hours post-transfection, transfect the cells with varying concentrations of 2’2’-cGAMP or 2’3’-cGAMP using Lipofectamine 3000.
-
Lysis and Luciferase Assay: 18-24 hours after stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the cGAMP concentration to determine the EC50 value for each isomer.
Workflow for STING Activation Luciferase Reporter Assay. This diagram outlines the key steps in quantifying STING activation in response to cGAMP isomers.
Western Blot for IRF3 Phosphorylation
This protocol details the detection of phosphorylated IRF3, a key downstream marker of STING activation.
Materials:
-
THP-1 cells or other suitable cell line
-
2’2’-cGAMP and 2’3’-cGAMP
-
Digitonin for cell permeabilization
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat THP-1 cells with 2’2’-cGAMP or 2’3’-cGAMP at desired concentrations and time points. As cGAMP does not readily cross the cell membrane, permeabilization with a low concentration of digitonin is required.
-
Cell Lysis: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated IRF3 levels to total IRF3 and the loading control (β-actin).
Workflow for Western Blot Analysis of IRF3 Phosphorylation. This diagram illustrates the procedure for detecting the activation of IRF3, a downstream effector of STING signaling.
Conclusion
The distinct biological activities of 2’2’-cGAMP and 2’3’-cGAMP underscore the specificity of the cGAS-STING signaling pathway. While both isomers can activate STING, the endogenous mammalian ligand, 2’3’-cGAMP, exhibits superior binding affinity, leading to a more potent, though not always proportionally so, downstream immune response. For researchers in immunology and drug development, a thorough understanding of these differences is paramount. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a solid foundation for further investigation into STING agonists and antagonists, with the ultimate goal of harnessing the power of the innate immune system for therapeutic benefit. The development of synthetic cGAMP analogs with improved stability and cell permeability remains an active area of research, with the potential to yield novel immunotherapies for cancer and infectious diseases.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The virus-induced cyclic dinucleotide 2′3′-c-di-GMP mediates STING-dependent antiviral immunity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'2'-cGAMP as a Non-Canonical Cyclic Dinucleotide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The innate immune system serves as the primary line of defense against invading pathogens and cellular insults. A central player in this intricate network is the cGAS-STING signaling pathway, which detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon activation, cyclic GMP-AMP synthase (cGAS) synthesizes a second messenger, cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) protein. While the canonical cGAMP isomer produced by mammalian cGAS is 2'3'-cGAMP, featuring one 2'-5' and one 3'-5' phosphodiester bond, other non-canonical isomers, such as 2'2'-cGAMP, also play significant roles in modulating the STING pathway. This technical guide provides a comprehensive overview of this compound, detailing its interaction with STING, the downstream signaling cascade, comparative quantitative data, and key experimental protocols for its study.
The Non-Canonical Nature of this compound
Cyclic dinucleotides (CDNs) are a diverse class of second messengers. The "non-canonical" designation of this compound arises from its phosphodiester linkage configuration. Unlike the canonical 3'5'-3'5' linkages found in bacterial CDNs or the mixed 2'5'-3'5' linkage of mammalian 2'3'-cGAMP, this compound possesses two 2'-5' phosphodiester bonds. This structural distinction significantly influences its binding affinity for STING and the subsequent downstream signaling events. While not the primary endogenous ligand in mammals, synthetic this compound is a valuable tool for probing the structural and functional nuances of STING activation.[1]
The cGAS-STING Signaling Pathway
The activation of the innate immune response by cytosolic dsDNA is a tightly regulated process orchestrated by the cGAS-STING pathway.
Signaling Pathway Diagram
Caption: The cGAS-STING signaling cascade initiated by cytosolic dsDNA.
The process unfolds as follows:
-
DNA Sensing: Cytosolic dsDNA is recognized by and binds to cGAS.[2][3]
-
cGAMP Synthesis: This binding event triggers a conformational change in cGAS, activating its enzymatic function to synthesize cGAMP from ATP and GTP.[2][3]
-
STING Activation: cGAMP, acting as a second messenger, binds to the STING dimer located on the endoplasmic reticulum (ER) membrane.
-
Translocation and Oligomerization: Ligand binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
-
Downstream Signaling: In the Golgi, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).
-
Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs) and other pro-inflammatory cytokines, culminating in an antiviral and anti-tumor immune response.
Quantitative Data: Binding Affinities of Cyclic Dinucleotides to STING
The binding affinity of various CDNs to STING is a critical determinant of the potency of the downstream immune response. The equilibrium dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a higher binding affinity.
| Ligand | STING Variant | Binding Affinity (Kd) | Method | Reference(s) |
| This compound | Human | 287 nM | Not Specified | |
| 2'3'-cGAMP | Human (Wild Type) | 3.79 nM | ITC, SPR | |
| 3'3'-cGAMP | Human | 1.04 µM | Not Specified | |
| c-di-GMP | Human | 1.21 µM | Not Specified | |
| 3'2'-cGAMP | Drosophila | 0.4 mM - 1 mM | MicroScale Thermophoresis | |
| 2'3'-c-di-GMP | Drosophila | 28.2 µM - 36.7 µM | MicroScale Thermophoresis |
ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance
As evidenced by the data, this compound exhibits a stronger binding affinity to human STING than several other non-canonical and bacterial CDNs, though it is less potent than the endogenous mammalian ligand, 2'3'-cGAMP.
Experimental Protocols
In Vitro cGAS Activity Assay
This protocol outlines the in vitro synthesis of cGAMP by recombinant cGAS, which can be adapted to produce this compound with appropriate precursor analogs. The product is typically quantified by thin-layer chromatography (TLC) or HPLC.
Experimental Workflow: In Vitro cGAS Assay
Caption: A typical workflow for an in vitro cGAS activity assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 35 mM KCl), 5 mM Mg(OAc)₂, 1 mM DTT, an activating dsDNA (e.g., 45 bp interferon stimulatory DNA), ATP, GTP, and a radiolabel such as [α-³²P]ATP.
-
Enzyme Addition: Add purified recombinant cGAS to the reaction mixture to initiate the synthesis.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).
-
Reaction Termination: Stop the reaction, for example, by heat inactivation at 95°C for 2 minutes.
-
Sample Preparation for TLC: Treat the reaction products with alkaline phosphatase to remove unincorporated labeled nucleotides.
-
Analysis: Spot the treated sample onto a TLC plate and separate the components using an appropriate solvent system. Visualize and quantify the radiolabeled cGAMP product using autoradiography.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of cGAMP isomers.
Experimental Workflow: HPLC Quantification
Caption: Workflow for the quantification of this compound using HPLC.
Methodology:
-
Sample Preparation: Prepare cell lysates or in vitro reaction samples. For cellular samples, lyse cells and clarify the lysate by centrifugation.
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of purified this compound.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set to 256 nm.
-
Mobile Phase and Gradient: A typical mobile phase consists of Solvent A (e.g., 5 mM Ammonium Acetate) and Solvent B (e.g., Acetonitrile). A gradient elution is used to separate the components, for instance, starting with a low percentage of Solvent B and linearly increasing it over time.
-
Injection and Analysis: Inject a fixed volume (e.g., 20 µL) of the standards and samples. Identify the this compound peak based on its retention time compared to the standard.
-
Quantification: Integrate the peak area of this compound in the samples and calculate the concentration using the standard curve.
STING Activation Assay in Cells
This protocol describes how to assess the activation of the STING pathway in a cellular context, typically by measuring the expression of downstream target genes like IFN-β.
Experimental Workflow: Cellular STING Activation Assay
Caption: Workflow for assessing STING pathway activation in cultured cells.
Methodology:
-
Cell Culture: Seed an appropriate cell line (e.g., human THP-1 monocytes, mouse embryonic fibroblasts) in a multi-well plate.
-
Stimulation: Treat the cells with varying concentrations of this compound. Include positive controls (e.g., 2'3'-cGAMP) and a vehicle control.
-
Incubation: Incubate the cells for a suitable duration to allow for STING pathway activation and downstream gene expression (e.g., 4-24 hours).
-
Analysis of STING Activation:
-
Western Blotting: Harvest cell lysates and perform western blotting to detect the phosphorylation of key signaling proteins such as STING, TBK1, and IRF3.
-
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of target genes like IFNB1.
-
ELISA: Collect the cell culture supernatant and use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secreted IFN-β protein.
-
Conclusion
This compound, as a non-canonical cyclic dinucleotide, serves as an invaluable tool for dissecting the intricacies of the cGAS-STING signaling pathway. Its unique structural properties and distinct binding affinity for STING provide a basis for comparative studies that can illuminate the molecular mechanisms of ligand recognition and signal transduction. The experimental protocols detailed in this guide offer a framework for researchers to quantitatively assess the synthesis and activity of this compound and other related molecules, thereby facilitating the development of novel therapeutics targeting this critical innate immune pathway for applications in infectious diseases, autoimmune disorders, and cancer immunotherapy.
References
Structural Basis for 2'3'-cGAMP Binding to STING: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the structural and thermodynamic basis of the interaction between the endogenous second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) and the Stimulator of Interferon Genes (STING) protein. Understanding this critical interaction is paramount for the development of novel therapeutics targeting the cGAS-STING pathway for applications in immuno-oncology, autoimmune disorders, and infectious diseases.
Core Interaction: Structural Overview
The binding of 2'3'-cGAMP to the C-terminal domain (CTD) of the STING protein is the pivotal event that triggers a cascade of conformational changes, leading to the activation of downstream innate immune signaling. STING exists as a homodimer, and the 2'3'-cGAMP binding site is located at the interface of the two monomers within the cytosolic ligand-binding domain (LBD).
Upon binding, 2'3'-cGAMP induces a significant conformational change in the STING dimer, causing the "lid" region of the LBD to close over the ligand-binding pocket. This ligand-induced closure stabilizes a more compact and "active" conformation of the STING dimer.[1][2] This initial conformational change is the first step in a series of events that includes a dramatic 180° rotation of the LBD relative to the transmembrane domains, leading to the formation of STING tetramers and higher-order oligomers.[3] This oligomerization is essential for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons.[3][4]
Quantitative Data: Binding Affinity and Structural Parameters
The interaction between 2'3'-cGAMP and STING has been quantitatively characterized by various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC), and structural methods such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM).
Thermodynamic Parameters of 2'3'-cGAMP Binding to Human STING
| STING Variant/Construct | Method | Dissociation Constant (Kᵈ) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Reference |
| Human STING CTD | ITC | ~4.4 µM (for c-di-GMP) | ~1 | - | - | |
| Human STING H232 | ITC | Sub-micromolar | ~1 | - | - |
Note: The table includes data for the closely related c-di-GMP to provide context on binding affinities. The exact thermodynamic parameters for 2'3'-cGAMP can vary slightly between different studies and experimental conditions.
Structural Determination of Human STING in Complex with 2'3'-cGAMP
| PDB ID | Method | Resolution (Å) | STING Construct | Ligand | Key Structural Features |
| 4KSY | X-ray Diffraction | 1.88 | C-terminal Domain (residues 139-379) | 2'3'-cGAMP | "Closed" conformation of the ligand-binding domain. |
| 7SHP | X-ray Diffraction | - | - | 2'3'-cGAMP analog | Demonstrates binding of modified cGAMP analogs. |
| 6NT5 | Cryo-EM | - | Full-length | Apo (unbound) | Structure of the inactive, full-length STING dimer. |
Signaling Pathway and Experimental Workflow
Visualizing the signaling cascade and the experimental process is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these pathways.
cGAS-STING Signaling Pathway
Caption: cGAS-STING signaling pathway from dsDNA sensing to Type I IFN gene transcription.
Experimental Workflow for Structural Analysis
Caption: Workflow for determining the structural basis of STING-cGAMP interaction.
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. The following are summarized protocols based on published studies for the structural and biophysical analysis of the STING-cGAMP interaction.
Expression and Purification of Human STING C-Terminal Domain (CTD, residues ~139-379)
This protocol is suitable for obtaining soluble STING protein for crystallographic and ITC studies.
-
Cloning: The DNA sequence encoding human STING residues 139-379 is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal Hexa-histidine (His6) tag followed by a TEV protease cleavage site.
-
Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation at high speed.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20-40 mM imidazole to remove non-specifically bound proteins. The His6-tagged STING protein is eluted with a high concentration of imidazole (e.g., 250-300 mM).
-
Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for TEV protease activity, and the His6-tag is cleaved by incubation with TEV protease overnight at 4°C.
-
Second Affinity Chromatography: The protein solution is passed through the Ni-NTA column again to remove the cleaved His6-tag and any uncleaved protein.
-
Size-Exclusion Chromatography: The flow-through from the second Ni-NTA step is concentrated and loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to obtain highly pure and monodisperse STING CTD. Protein purity is assessed by SDS-PAGE.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the thermodynamic parameters of the STING-cGAMP interaction.
-
Sample Preparation: Purified STING CTD is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The 2'3'-cGAMP ligand is dissolved in the final dialysis buffer. All solutions are degassed prior to the experiment to avoid bubble formation.
-
ITC Experiment: The STING protein solution (e.g., 20-50 µM) is loaded into the sample cell of the ITC instrument. The 2'3'-cGAMP solution (e.g., 200-500 µM) is loaded into the titration syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution at a constant temperature (e.g., 25°C). The heat released or absorbed upon binding is measured for each injection.
-
Data Analysis: The resulting titration curve is integrated and fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Crystallization and Structure Determination of the STING-cGAMP Complex
This protocol outlines the general steps for obtaining a high-resolution crystal structure.
-
Complex Formation: Purified STING CTD is mixed with a molar excess of 2'3'-cGAMP (e.g., 1:1.5 protein to ligand ratio) and incubated on ice for at least one hour to ensure complex formation.
-
Crystallization Screening: The STING-cGAMP complex is concentrated to 5-10 mg/mL. Initial crystallization conditions are screened using commercial sparse-matrix screens via the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. A reported crystallization condition for the STING-cGAMP complex is 27% PEG 3350, 0.1 M Bis-Tris pH 6.8, and 0.2 M NaCl.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known STING structure as a search model. The model is then refined against the diffraction data, and the 2'3'-cGAMP ligand is built into the electron density map. The final structure is validated for its geometric quality.
This guide provides a foundational understanding of the structural basis for 2'3'-cGAMP binding to STING, supported by quantitative data and detailed experimental approaches. This knowledge is instrumental for the targeted design and development of novel modulators of the cGAS-STING pathway.
References
- 1. rcsb.org [rcsb.org]
- 2. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro STING Activation Using 2'2'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can signal viral or bacterial infection, or cellular damage.[1][2] The cyclic GMP-AMP synthase (cGAS)-STING pathway is central to this response.[2][3][4] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). This molecule then binds to and activates STING, an endoplasmic reticulum-resident protein. STING activation leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFNs) and other inflammatory cytokines.
2'2'-cGAMP is a synthetic analog of the endogenous STING agonist 2'3'-cGAMP. While it contains non-canonical 2'5'-phosphodiester bonds and generally exhibits a lower binding affinity to STING compared to 2'3'-cGAMP, it is still a potent activator of the STING pathway and is frequently used in in vitro assays to study STING activation and screen for potential therapeutic agents. These application notes provide detailed protocols for utilizing this compound in cell-based in vitro assays to monitor and quantify STING pathway activation.
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway initiated by cytosolic dsDNA and the role of cGAMP in activating downstream signaling cascades leading to the production of type I interferons.
Caption: The cGAS-STING signaling pathway.
Quantitative Data Summary
The following table summarizes quantitative data for STING agonists in various in vitro assays, providing a reference for expected potencies.
| Agonist | Cell Line | Assay Type | Readout | EC50 | Reference |
| 2'3'-cGAMP | Human PBMCs | ELISA | IFNβ Secretion | ~70 µM | |
| 2'3'-cGAMP | THP-1 | ELISA | IFNβ Secretion | 124 µM | |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | ELISA | IFNβ Secretion | 39.7 µM | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | ELISA | IFNβ Secretion | 10.5 µM | |
| 2'3'-cGAMP | HEK293T | Luciferase Reporter Assay | ISRE-driven Luciferase | Not specified | |
| 2'3'-cGAMP | RAW264.7 | ELISA | CXCL10 Secretion | Not specified |
Experimental Protocols
Protocol 1: Cell-Based STING Activation Reporter Assay
This protocol describes the use of a reporter cell line to quantify STING activation through the measurement of a downstream reporter gene, such as luciferase, under the control of an IFN-stimulated response element (ISRE).
Materials:
-
HEK293T or THP-1 reporter cell line expressing an ISRE-luciferase construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).
-
This compound sodium salt
-
Transfection reagent (for cell lines with low permeability to cGAMP, like HEK293T).
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate overnight at 37°C in a CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Perform serial dilutions of this compound to create a dose-response curve.
-
For HEK293T cells, which require permeabilization, pre-incubate the this compound dilutions with a suitable transfection reagent according to the manufacturer's instructions.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound (or the cGAMP-transfection reagent complex).
-
Include appropriate controls: vehicle-only (negative control) and a known STING agonist like 2'3'-cGAMP (positive control).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (vehicle control) from all readings.
-
Plot the luminescence signal as a function of the this compound concentration.
-
Calculate the EC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Measurement of Cytokine Secretion by ELISA
This protocol measures the production and secretion of downstream cytokines, such as IFN-β or TNF-α, following STING activation.
Materials:
-
Human THP-1 monocytes or murine RAW 264.7 macrophages.
-
Complete cell culture medium.
-
This compound sodium salt
-
96-well cell culture plates
-
ELISA kits for IFN-β and TNF-α
-
Plate reader
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1 for cell seeding and treatment with this compound. Transfection reagents may not be necessary for immune cell lines like THP-1 or RAW 264.7.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for the target cytokine (e.g., IFN-β) on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Determine the concentration of the cytokine in each sample from the standard curve.
-
Plot the cytokine concentration as a function of the this compound concentration and calculate the EC50 value.
-
Protocol 3: Western Blot Analysis of STING Pathway Phosphorylation
This protocol assesses the phosphorylation status of key proteins in the STING signaling pathway, such as STING, TBK1, and IRF3.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7).
-
6-well cell culture plates.
-
This compound sodium salt.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for a shorter duration, typically ranging from 1 to 4 hours, to capture peak phosphorylation events.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.
-
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for an in vitro STING activation assay using this compound.
Caption: A generalized experimental workflow for assessing STING activation.
References
Application Notes and Protocols for 2'2'-cGAMP Delivery into Cells
Introduction
Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system. Synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, it binds to and activates the STING (Stimulator of Interferon Genes) protein.[1][2][3] This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an effective anti-viral and anti-tumor response.[1][4] The therapeutic potential of STING agonists like cGAMP in cancer immunotherapy and as vaccine adjuvants is an area of intense research.
However, the therapeutic application of exogenous cGAMP is hampered by significant delivery challenges. As a hydrophilic, double-negatively charged molecule, cGAMP cannot efficiently cross the cell membrane to reach its cytosolic target, STING. Furthermore, it is susceptible to degradation by extracellular enzymes. To overcome these barriers, various delivery strategies have been developed.
This document provides an overview and detailed protocols for the most common methods of delivering 2'2'-cGAMP and its more studied isomer, 2'3'-cGAMP, into cells for research and therapeutic development. While the focus of this document is this compound, the principles and protocols described are largely applicable to 2'3'-cGAMP, the high-affinity endogenous ligand for STING.
STING Signaling Pathway
Upon successful delivery into the cytoplasm, cGAMP binds to the STING dimer located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons and other inflammatory cytokines.
Comparison of cGAMP Delivery Methods
Several methods are available for delivering cGAMP into cells, each with distinct advantages and disadvantages. The choice of method often depends on the cell type, experimental goals, and the need for in vitro versus in vivo application.
| Delivery Method | Principle | Typical Cell Types | cGAMP Conc. | Key Outcome | Advantages | Disadvantages | Source |
| Lipid Nanoparticles (LNPs) | Encapsulation in lipid-based carriers to facilitate membrane fusion and endosomal escape. | Pancreatic cancer cells, Macrophages (RAW 264.7) | 0.5 - 5 µg/mL | Enhanced cellular uptake and STING activation compared to free cGAMP. | High efficiency, protects cGAMP from degradation, suitable for in vivo use. | Can exhibit cytotoxicity at higher concentrations, requires formulation expertise. | |
| Lipofection | Complexation with cationic lipids (e.g., Lipofectamine) to neutralize charge and promote endocytosis. | HEK293T, EA.hy926, Macrophages (BMDMs) | 1 - 2.5 µg / well (24-well) | Potent induction of IFN-β and downstream signaling (p-IRF3). | Widely available commercial reagents, straightforward protocol. | Potential for cytotoxicity, efficiency is highly cell-type dependent. | |
| Polymersomes | Encapsulation within self-assembled amphiphilic block copolymer vesicles. | B16-F10 melanoma | 10 - 20 µg / mouse (in vivo) | 40-fold improved half-life of cGAMP, significant tumor growth inhibition. | High stability, allows for systemic administration, enhances pharmacokinetics. | Complex formulation, potential for accumulation in liver and spleen. | |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent conjugation with short, often cationic, peptides that traverse the cell membrane. | Various | N/A (Varies widely) | Facilitates intracellular delivery of various cargo, including nucleic acids. | Low cytotoxicity, high penetration efficiency. | Can lack cell specificity, stability may need improvement. | |
| Electroporation | Application of an electrical field to transiently permeabilize the cell membrane. | Various | N/A (Varies widely) | Direct delivery of molecules into the cytoplasm. | High efficiency for a broad range of cell types, rapid. | High cell mortality, requires specialized equipment, optimization is critical. |
General Experimental Workflow
A typical experiment to assess the efficacy of cGAMP delivery involves cell seeding, delivery via a chosen method, incubation, and subsequent analysis of STING pathway activation and cellular response.
Detailed Experimental Protocols
Protocol 1: Lipofection-Mediated Delivery of cGAMP
This protocol is adapted from methods using Lipofectamine 3000 and is suitable for adherent cell lines. Optimization is critical for each cell type.
Materials:
-
Target cells (e.g., EA.hy926, HEK293T, RAW 264.7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound (lyophilized powder, reconstitute in sterile water)
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
Sterile 1.5 mL microcentrifuge tubes
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate (e.g., 5 x 10⁴ cells/well) so they reach 60-70% confluency at the time of transfection.
-
Preparation of cGAMP Complex (per well): a. In a 1.5 mL tube, dilute the desired amount of cGAMP (e.g., starting with 1-2.5 µg) and P3000™ Reagent into 65 µL of Opti-MEM™. A 1:2 ratio of cGAMP (µg) to P3000™ (µL) is a good starting point (e.g., for 2.5 µg cGAMP, use 5 µL P3000™). b. Mix gently by vortexing at medium speed.
-
Preparation of Lipid Complex (per well): a. In a separate 1.5 mL tube, dilute Lipofectamine™ 3000 reagent in 65 µL of Opti-MEM™. A 1:3 ratio of cGAMP (µg) to Lipofectamine™ 3000 (µL) is recommended (e.g., for 2.5 µg cGAMP, use 7.5 µL Lipofectamine™ 3000). b. Mix gently by vortexing at medium speed.
-
Formation of Transfection Complex: a. Combine the diluted cGAMP complex (from step 2) with the diluted lipid complex (from step 3). b. Mix immediately by vortexing at medium speed. c. Incubate for 15 minutes at room temperature to allow transfection complexes to form.
-
Transfection: a. Carefully add the ~130 µL of transfection complex drop-wise to the cells in the 24-well plate. Swirl the plate gently to ensure even distribution. b. Incubate the cells at 37°C in a CO₂ incubator for 6-24 hours before analysis. For sensitive cells, the medium can be replaced with fresh complete medium after 4-6 hours.
Critical Notes:
-
Optimization: The optimal ratios of cGAMP:P3000™:Lipofectamine™ 3000 are highly cell-type dependent and must be determined empirically.
-
Toxicity: Excessive amounts of lipofection reagent can be toxic to cells. Monitor cell morphology and perform viability assays.
-
Serum: Perform transfections in serum-free medium like Opti-MEM™ for best efficiency.
Protocol 2: Lipid Nanoparticle (LNP) Formulation and Delivery
This protocol provides a general overview of LNP formulation for cGAMP delivery, a method that has shown success in vitro and in vivo. Specific lipid compositions and ratios will vary.
Materials:
-
Ionizable cationic lipid (e.g., LHHK)
-
Helper lipids (e.g., cholesterol, DSPC)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
This compound solution
-
Ethanol
-
Buffer (e.g., citrate buffer, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup
-
Dialysis or tangential flow filtration (TFF) system for purification
Procedure:
-
Preparation of Lipid Stock: Prepare a stock solution of the ionizable lipid, helper lipids, and PEG-lipid in ethanol at a defined molar ratio.
-
Preparation of Aqueous Phase: Prepare a solution of this compound in an acidic buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged cGAMP.
-
LNP Formation (Microfluidic Mixing): a. Load the lipid-ethanol solution into one syringe and the cGAMP-aqueous solution into another. b. Use a microfluidic mixing device to rapidly mix the two phases at a controlled flow rate ratio (e.g., 3:1 aqueous:organic). The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the cGAMP.
-
Purification and Buffer Exchange: a. Remove residual ethanol and unencapsulated cGAMP by dialyzing the LNP solution against PBS (pH 7.4) overnight or by using a TFF system.
-
Characterization: a. Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Typical sizes range from 80-180 nm with a PDI < 0.2. b. Determine cGAMP encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen) after lysing the LNPs with a detergent.
-
Cellular Delivery: a. Dilute the purified cGAMP-LNPs to the desired final concentration in cell culture medium. b. Add the diluted LNPs to cells and incubate for the desired period (e.g., 24 hours) before performing downstream analysis. For example, concentrations of 0.5 µg/mL to 5 µg/mL have been tested on human pancreatic duct epithelial cells.
Protocol 3: Electroporation-Mediated Delivery
Electroporation uses a high-voltage electrical pulse to create temporary pores in the cell membrane. This protocol provides a general guideline; parameters must be optimized for your specific electroporator and cell type.
Materials:
-
Target cells (suspension or trypsinized adherent cells)
-
Electroporation buffer (commercial or lab-made, e.g., Opti-MEM™ or PBS)
-
This compound solution
-
Electroporator and compatible sterile cuvettes (e.g., 2 mm or 4 mm gap)
-
Complete culture medium, pre-warmed to 37°C
Procedure:
-
Cell Preparation: a. Harvest cells and wash them with ice-cold, serum-free medium or electroporation buffer. b. Resuspend the cell pellet in cold electroporation buffer at a high density (e.g., 1 x 10⁷ cells/mL).
-
Electroporation: a. Place electroporation cuvettes and microcentrifuge tubes on ice. b. In a sterile tube, mix a small volume of the cell suspension (e.g., 100 µL) with the desired amount of this compound. c. Transfer the cell/cGAMP mixture to a chilled electroporation cuvette, avoiding bubbles. d. Place the cuvette in the electroporator chamber and deliver the electrical pulse. (Starting parameters for mammalian cells could be a square wave pulse at 100-150 V for 5-10 ms, but this varies greatly).
-
Cell Recovery: a. Immediately after the pulse, add 0.5-1.0 mL of pre-warmed complete culture medium to the cuvette to aid recovery. b. Gently transfer the entire volume from the cuvette to a well of a culture plate containing fresh, pre-warmed medium. c. Incubate at 37°C. Allow cells to recover for at least 12-24 hours before analysis.
Critical Notes:
-
Optimization is Essential: Electroporation efficiency and cell viability are highly dependent on pulse voltage, duration, buffer composition, and cell density. A systematic optimization is required.
-
Cell Viability: Expect significant cell death. Always include a "no pulse" control and a "pulse without cGAMP" control to assess viability and baseline STING activation.
Downstream Analysis Methods
To confirm successful delivery and activation of the STING pathway, several downstream assays can be performed.
-
Western Blotting:
-
Purpose: To detect the phosphorylation of key signaling proteins.
-
Targets: Phospho-TBK1 (Ser172) and Phospho-IRF3 (Ser396).
-
Procedure: Lyse cells 6-12 hours post-delivery, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against the phosphorylated and total forms of the proteins.
-
-
Quantitative RT-PCR (RT-qPCR):
-
Purpose: To measure the transcriptional upregulation of STING target genes.
-
Targets: IFNB1, CXCL10, and other interferon-stimulated genes (ISGs).
-
Procedure: Isolate total RNA from cells 4-8 hours post-delivery, reverse transcribe to cDNA, and perform qPCR using target-specific primers.
-
-
ELISA or Reporter Assays:
-
Purpose: To quantify the secretion of IFN-β protein or to use a reporter system for IFN-I signaling.
-
ELISA: Collect cell culture supernatant 18-24 hours post-delivery and use a commercial ELISA kit to measure the concentration of secreted IFN-β.
-
Reporter Assay: Use a cell line engineered to express a reporter gene (e.g., Luciferase or SEAP) under the control of an IFN-stimulated response element (ISRE). Measure reporter activity 18-24 hours post-delivery.
-
References
Application Notes and Protocols for Inducing Type I Interferon with 2'2'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][3] In mammalian cells, this endogenous ligand is 2'3'-cGAMP, which binds directly to the STING protein located on the endoplasmic reticulum.[4][5] This binding event triggers a conformational change in STING, leading to its activation and translocation. Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
2'2'-cGAMP is a synthetic analog of the endogenous 2'3'-cGAMP. It serves as a valuable tool for directly activating the STING pathway, bypassing the need for cytosolic DNA and cGAS activity. This allows for the specific and controlled stimulation of STING-dependent signaling to study downstream effects, screen for pathway modulators, and develop novel immunotherapies and vaccine adjuvants. Although it exhibits weaker binding to STING compared to 2'3'-cGAMP, it potently induces type I interferon production within a similar concentration range.
Mechanism of Action: The STING Signaling Pathway
This compound directly activates the STING pathway, initiating a signaling cascade that culminates in the production of type I interferons. The process begins with the binding of cGAMP to the STING dimer on the endoplasmic reticulum, which induces STING oligomerization and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1, which phosphorylates IRF3. Dimerized and phosphorylated IRF3 then enters the nucleus to initiate the transcription of the IFN-β gene (IFNB1).
Caption: this compound activates the STING pathway, leading to IFN-β production.
Data Presentation
Quantitative data from literature provides a baseline for designing experiments using this compound. The following tables summarize key comparative metrics and typical experimental results.
Table 1: Comparative Bioactivity of cGAMP Analogs in L929 Cells
| Compound | Binding to STING | IFN-β Induction (EC50) | Reference |
|---|---|---|---|
| This compound | Weaker than 2'3'-cGAMP | 15.8 nM | |
| 2'3'-cGAMP | High Affinity | 19.4 nM |
| 3'3'-cGAMP | Micromolar Range (Kd = 1.21 µM) | > 500 nM | |
Table 2: Example Dose-Response of cGAMP in Mouse Bone Marrow-Derived Macrophages (BMDMs) This data, generated using 2'3'-cGAMP, serves as a reference for establishing a dose-response curve for this compound.
| cGAMP Concentration | IFN-β Production (pg/mL) |
| 0 µg/mL (Vehicle) | < 50 |
| 5 µg/mL | ~ 1000 |
| 10 µg/mL | ~ 2000 |
| 20 µg/mL | ~ 3500 |
| 40 µg/mL | ~ 4500 |
Note: Data are approximate values derived from published graphs for illustrative purposes. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Experimental Workflow
A typical experiment to assess the induction of Type I IFN by this compound involves cell culture, stimulation with the agonist, and subsequent analysis of downstream readouts such as gene expression, protein secretion, and pathway activation.
Caption: General workflow for in vitro stimulation and analysis of this compound.
Experimental Protocols
Protocol 1: In Vitro Induction of Type I IFN using this compound in THP-1 Cells
This protocol describes the stimulation of human monocytic THP-1 cells to induce IFN-β. THP-1 cells are a common model as they express all components of the cGAS-STING pathway.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-Glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound (sodium salt)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM Reduced Serum Medium
-
Sterile PBS
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. Differentiated cells will become adherent.
-
After differentiation, gently wash the cells with sterile PBS and replace the medium with fresh, PMA-free complete medium. Allow cells to rest for 24 hours before stimulation.
-
-
Preparation of this compound-Lipofectamine Complex (for enhanced delivery):
-
Note: While some cell types may internalize cGAMP without assistance, delivery can be enhanced by transfection reagents. Determine empirically if transfection is required for your cell type.
-
For each well in a 24-well plate, prepare two tubes:
-
Tube A: Dilute the desired amount of this compound (e.g., for a final concentration of 1-2 µg/mL) in 50 µL of Opti-MEM.
-
Tube B: Dilute the transfection reagent according to the manufacturer's protocol (e.g., 1-2 µL of Lipofectamine 2000) in 50 µL of Opti-MEM.
-
-
Incubate both tubes at room temperature for 5 minutes.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Cell Stimulation:
-
Gently remove the medium from the rested, differentiated THP-1 cells.
-
Add 400 µL of fresh, complete medium to each well.
-
Add the 100 µL of this compound-lipofectamine complex from step 2 to each well. Include a vehicle-only control (Opti-MEM + Lipofectamine without cGAMP).
-
Incubate the plate for the desired time period (a time-course of 6, 12, and 24 hours is recommended to find the peak response).
-
-
Sample Collection:
-
After incubation, centrifuge the plate (if cells are in suspension) or carefully collect the cell culture supernatant for IFN-β analysis (Protocol 2). Store at -80°C if not used immediately.
-
For gene expression or protein analysis, wash the adherent cells with cold PBS and lyse them directly in the well using an appropriate lysis buffer (e.g., TRIzol for RNA, RIPA buffer for protein).
-
Protocol 2: Quantification of Secreted IFN-β by Sandwich ELISA
This protocol quantifies the amount of IFN-β secreted into the cell culture supernatant following stimulation.
Materials:
-
Human IFN-β ELISA Kit (follow manufacturer's instructions)
-
Cell culture supernatants from Protocol 1
-
Wash Buffer (as provided in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation:
-
Reconstitute standards and prepare serial dilutions as per the kit manual.
-
Add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
-
Incubation and Detection:
-
Incubate the plate for the time specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate as directed.
-
Wash the plate again to remove unbound detection antibody.
-
Add 100 µL of the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate a final time.
-
-
Signal Development and Measurement:
-
Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes, or as specified by the manufacturer.
-
Add 100 µL of stop solution to each well. The color should change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration. Perform a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of IFN-β in each sample by interpolating the mean absorbance value from the standard curve.
-
Protocol 3: Analysis of STING Pathway Activation by Western Blot
This protocol allows for the visualization of key phosphorylation events in the STING signaling cascade.
Materials:
-
Cell lysates from Protocol 1 (in RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), anti-STING, anti-TBK1, anti-IRF3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Determine the protein concentration of cell lysates using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane).
-
Add Laemmli sample buffer and boil samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-STING) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-total STING or anti-β-actin).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. 2',3'-cGAMP | AAT Bioquest [aatbio.com]
- 5. invivogen.com [invivogen.com]
Application of 2'2'-cGAMP in Cancer Immunotherapy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-AMP (cGAMP), particularly the 2'2'-cGAMP isomer, has emerged as a potent activator of the Stimulator of Interferon Genes (STING) pathway, positioning it as a promising agent in cancer immunotherapy. Activation of the cGAS-STING pathway is a critical component of the innate immune system's ability to detect cytosolic DNA, a danger signal that can originate from pathogens or cellular damage, including cancer cells. In the tumor microenvironment (TME), STING activation can reshape an immunologically "cold" tumor into a "hot" one, thereby enhancing anti-tumor immunity. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical cancer immunotherapy models.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes double-stranded DNA (dsDNA) in the cytoplasm.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[1][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. STING activation also stimulates the NF-κB signaling pathway, further contributing to the inflammatory response.
The produced type I IFNs play a crucial role in anti-tumor immunity by enhancing antigen presentation, promoting the maturation and activation of dendritic cells (DCs), and stimulating the cytotoxic activity of CD8+ T cells and natural killer (NK) cells. This cascade of events can lead to a robust and durable anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
Application in Preclinical Cancer Models
Intratumoral administration of this compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models. This approach localizes the potent immune activation to the tumor site, minimizing potential systemic toxicities.
Data Presentation: Efficacy of Intratumoral this compound
| Cancer Model | Mouse Strain | This compound Dose | Administration Route | Key Findings | Reference(s) |
| B16F10 Melanoma | C57BL/6 | 0.5 - 2.5 µg | Intratumoral | Significant tumor growth delay and reduced lung metastases. Enhanced CD8+ T cell responses. | |
| CT26 Colon Cancer | BALB/c | 20 mg/kg (daily) | Intraperitoneal | Reduced tumor volume and enhanced survival. Increased IFN-β, IFN-γ, IL-2, IL-12, and TNF-α. | |
| 4T1 Breast Cancer | BALB/c | Not specified | Intratumoral | Transient accumulation of macrophages at the tumor site. | |
| HPV+ Oral Tumor | Not specified | Not specified | Co-administration with CTLA4 and PD-1 antibodies | Significant survival advantage compared to checkpoint inhibitors alone. |
Combination Therapies
The efficacy of this compound can be significantly enhanced when combined with other immunotherapies, such as immune checkpoint inhibitors (ICIs). STING activation can increase the expression of PD-L1 on tumor cells, providing a strong rationale for combination with anti-PD-1/PD-L1 antibodies.
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model and Intratumoral Administration of this compound
This protocol describes the establishment of a subcutaneous tumor model and the subsequent intratumoral injection of this compound.
Materials:
-
Cancer cell line (e.g., B16F10, CT26)
-
6-8 week old immunocompetent mice (e.g., C57BL/6, BALB/c)
-
Sterile PBS
-
This compound (lyophilized powder)
-
Insulin syringes (28-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells and wash twice with sterile PBS. Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep cells on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Preparation of this compound: Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. Further dilute to the final working concentration for injection. For example, for a 2.5 µg dose in 25 µL, prepare a 100 µg/mL solution.
-
Intratumoral Injection: Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment. Anesthetize the mice. Using an insulin syringe, slowly inject the prepared this compound solution (e.g., 25 µL) directly into the center of the tumor. Administer injections as per the experimental design (e.g., every 3 days for 3 doses). The control group should receive intratumoral injections of sterile PBS.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor volume, but overall survival can also be assessed.
Caption: In vivo experimental workflow.
Protocol 2: Analysis of Tumor-Infiltrating Leukocytes (TILs) by Flow Cytometry
This protocol outlines the isolation and analysis of immune cells from the tumor microenvironment following this compound treatment.
Materials:
-
Tumor-bearing mice (treated and control groups)
-
RPMI-1640 medium
-
Collagenase D (100 mg/mL)
-
DNase I (10 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: At a predetermined time point after the final treatment (e.g., 4 hours or 24 hours), euthanize the mice and excise the tumors. Mince the tumors into small pieces and place them in a digestion buffer containing RPMI-1640, Collagenase D, and DNase I. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Wash the cells with RPMI-1640 containing 10% FBS.
-
RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.
-
Cell Staining: Resuspend the cells in FACS buffer. Block Fc receptors with an anti-CD16/32 antibody. Stain the cells with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells with FACS buffer and resuspend them for analysis on a flow cytometer. Acquire data and analyze the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, macrophages, neutrophils).
Protocol 3: Measurement of Cytokine Production
This protocol describes how to measure the levels of key cytokines in the serum or tumor homogenates.
Materials:
-
Blood or tumor samples from treated and control mice
-
ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Serum: Collect blood via cardiac puncture or tail vein bleeding. Allow the blood to clot and then centrifuge to separate the serum.
-
Tumor Homogenate: Homogenize excised tumors in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Data Analysis: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Caption: Logical flow from treatment to effect.
Conclusion
The intratumoral administration of this compound represents a potent strategy for cancer immunotherapy. By activating the STING pathway, this compound can induce a robust anti-tumor immune response, leading to tumor regression and improved survival in preclinical models. The provided protocols offer a framework for researchers to investigate the therapeutic potential of this compound and to explore its synergistic effects with other cancer therapies. Careful experimental design and adherence to detailed protocols are essential for obtaining reproducible and meaningful results in this promising area of cancer research.
References
Application Notes and Protocols for the Quantification of Intracellular 2'2'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current methodologies for the quantification of intracellular 2',2'-cyclic guanosine monophosphate-adenosine monophosphate (2'2'-cGAMP). This non-canonical cyclic dinucleotide is an important second messenger in various biological pathways, and its accurate quantification is crucial for research in immunology, oncology, and drug discovery.
Introduction to this compound
Cyclic GMP-AMP (cGAMP) isomers are critical second messengers in innate immunity. While the canonical 2'3'-cGAMP is the primary product of cyclic GMP-AMP synthase (cGAS) in mammalian cells and a potent activator of the STING (Stimulator of Interferon Genes) pathway, other isomers such as this compound also play significant biological roles. This compound is known to be produced by certain bacterial species and can also modulate the host immune response. The structural similarity between cGAMP isomers presents a significant challenge for their distinct quantification. Therefore, highly specific and sensitive methods are required to accurately measure intracellular levels of this compound.
Signaling Pathway Involving cGAMP
The cGAS-STING pathway is a key signaling cascade in the innate immune system, responsible for detecting cytosolic DNA. Upon binding to DNA, cGAS synthesizes cGAMP, which then activates STING and downstream signaling, leading to the production of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway, initiated by cytosolic DNA, leads to the production of cGAMP and subsequent activation of an interferon response.
Methods for Quantifying Intracellular this compound
Several methods can be employed to quantify intracellular cGAMP. However, due to the existence of multiple isomers, methods with high specificity are paramount for accurately measuring this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific quantification of cGAMP isomers. This method offers high sensitivity and the ability to differentiate between this compound, 2'3'-cGAMP, and 3'3'-cGAMP based on their distinct fragmentation patterns and retention times.
Caption: General workflow for the quantification of intracellular cGAMP using LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying cGAMP. Commercially available ELISA kits are typically designed for 2'3'-cGAMP. However, the cross-reactivity of the antibodies with other isomers like this compound must be carefully evaluated. Some kits report low cross-reactivity, making them potentially useful for screening purposes if validated appropriately. For specific this compound quantification, a highly specific monoclonal antibody would be required.
Fluorescent Biosensors
RNA-based fluorescent biosensors have been developed for the detection of 2'3'-cGAMP and can be used for high-throughput screening. These biosensors typically exhibit a fluorescence "turn-on" response upon binding to cGAMP. While current biosensors are primarily designed for 2'3'-cGAMP, the development of sensors specific for this compound could provide a valuable tool for real-time measurements in live cells.
Comparison of Quantification Methods
| Method | Specificity for this compound | Sensitivity | Throughput | Cost | Expertise Required |
| LC-MS/MS | Very High | High (sub-femtomole) | Low to Medium | High | High |
| ELISA | Low to Medium (depends on antibody) | Medium (picomole) | High | Medium | Low |
| Fluorescent Biosensors | Low (currently 2'3'-cGAMP specific) | High (nanomolar) | High | Low to Medium | Medium |
Experimental Protocols
Protocol 1: Intracellular Extraction of Cyclic Dinucleotides
This protocol describes the extraction of small molecule metabolites, including cGAMP, from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Culture cells to the desired density in a multi-well plate.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -80°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the analysis of cGAMP isomers. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Dried cell extracts (from Protocol 1)
-
This compound and 2'3'-cGAMP analytical standards
-
Isotopically labeled internal standard (e.g., 13C10, 15N5-2'3'-cGAMP)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Reversed-phase C18 column suitable for polar molecules
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Reconstitute the dried cell extracts in a small volume of mobile phase A. Add the internal standard to all samples and standards.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution to separate the cGAMP isomers. A typical gradient might be 0-5% B for 2 minutes, followed by an increase to 95% B over 10 minutes.
-
Equilibrate the column back to initial conditions between runs.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for each isomer.
-
For this compound and 2'3'-cGAMP, the precursor ion is typically [M+H]+ at m/z 675.1.
-
Product ions will differ slightly and need to be determined empirically, but characteristic fragments can be used for quantification.[1]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound analytical standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Protocol 3: Competitive ELISA for cGAMP
This protocol is a general guide for a competitive ELISA. For specific quantification of this compound, an antibody with high specificity is required.
Materials:
-
ELISA plate pre-coated with a cGAMP-specific antibody
-
Cell extracts (from Protocol 1, reconstituted in assay buffer)
-
This compound standard
-
cGAMP-HRP conjugate
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Prepare a standard curve of this compound in the assay buffer.
-
Add standards and samples to the wells of the ELISA plate.
-
Add the cGAMP-HRP conjugate to each well. The free cGAMP in the sample will compete with the conjugate for antibody binding.
-
Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the TMB substrate to each well and incubate until a color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
The absorbance is inversely proportional to the amount of cGAMP in the sample. Calculate the concentration of this compound in the samples from the standard curve.
Visualization of cGAMP Isomers
The key difference between this compound and 2'3'-cGAMP lies in the phosphodiester linkages between the guanosine and adenosine monophosphates.
Caption: Schematic representation of the phosphodiester linkages in this compound and 2'3'-cGAMP.
For further details on specific applications or troubleshooting, please refer to the cited literature and manufacturer's instructions for commercial kits.
References
Application Notes and Protocols for 2'2'-cGAMP Delivery Using Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic dinucleotide 2'2'-cyclic guanosine monophosphate-adenosine monophosphate (2'2'-cGAMP) is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and anti-viral immune response. However, the therapeutic potential of this compound is limited by its poor membrane permeability and instability in the systemic circulation. Lipid nanoparticles (LNPs) have emerged as a promising delivery vehicle to overcome these challenges, protecting cGAMP from degradation and facilitating its delivery into the cytosol of target cells to activate the STING pathway.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-loaded lipid nanoparticles. While the majority of published research focuses on the closely related analog, 2'3'-cGAMP, the methodologies described herein are readily adaptable for this compound due to their structural and chemical similarities.
Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is recognized by cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then acts as a second messenger, binding to and activating STING on the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory cytokines, initiating a powerful innate immune response.[1][2][3][4][5]
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Data Presentation
Table 1: Physicochemical Properties of cGAMP-loaded Lipid Nanoparticles
| Formulation ID | Ionizable Lipid | cGAMP Type | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| LNP-1 | LHHK | 2'3'-cGAMP | 55:10:33:2 (DPPC:Cholesterol:DSPE-mPEG2000) | 160-180 | <0.2 | +11.1 | 75 | |
| LNP-2 | MC3 | 2'3'-cGAMP & mKRAS | Not Specified | 91.6 ± 0.4 | 0.173 ± 0.012 | -2.4 ± 1.2 | 82 (cGAMP) | |
| LNP-3 | Not Specified | 2'3'-cGAMP | Not Specified | 85 ± 27 | Not Specified | +14.8 ± 4.6 | 43.11 ± 5.42 | |
| LNP-4 | SM-102 | cGsAsMP | 50:10:38.5:1.5 (DSPC:Cholesterol:DMG-PEG) | ~100 | Not Specified | Not Specified | Not Specified | |
| LNP-5 | Not Specified | 2'3'-cGAMP & MPLA | Not Specified | 70-90 | 0.1-0.2 | Not Specified | 30-40 (cGAMP) |
Note: The majority of available data is for 2'3'-cGAMP, a close structural analog of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles by Microfluidic Mixing
This protocol describes the formulation of cGAMP-LNPs using a microfluidic mixing device, which allows for reproducible and scalable production.
Materials:
-
This compound sodium salt
-
Ionizable lipid (e.g., SM-102, MC3)
-
Helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol (anhydrous)
-
Citrate buffer (50 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis device (e.g., Float-A-Lyser, MWCO 8-10 kDa)
Procedure:
-
Prepare the Lipid-Ethanol Phase: a. Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). b. Ensure complete dissolution by gentle vortexing.
-
Prepare the Aqueous Phase: a. Dissolve the this compound sodium salt in citrate buffer (pH 3.0) to the desired concentration.
-
Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol phase and the aqueous cGAMP phase into separate syringes. c. Set the flow rate ratio (aqueous:organic) typically to 3:1. d. Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the LNPs with cGAMP encapsulated.
-
Purification: a. Transfer the resulting LNP dispersion to a dialysis device. b. Dialyze against PBS (pH 7.4) for at least 2 hours, with at least one buffer change, to remove ethanol and non-encapsulated cGAMP.
-
Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the cGAMP-LNPs at 4°C for short-term use. For long-term storage, assess stability at -20°C or -80°C.
Caption: Workflow for cGAMP-LNP formulation via microfluidic mixing.
Protocol 2: Characterization of cGAMP-LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter (size) and PDI at 25°C.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with zeta potential measurement capability.
-
Procedure:
-
Dilute the LNP suspension in 0.1x PBS to reduce ionic strength.
-
Transfer the sample to a zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential at 25°C.
-
Perform measurements in triplicate.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Quant-iT™ RiboGreen™ assay (or a similar fluorescent dye that binds to cGAMP) or HPLC.
-
Procedure (using RiboGreen as an example):
-
Total cGAMP (C_total): Disrupt a known volume of the LNP suspension by adding a surfactant (e.g., 1% Triton X-100). Measure the fluorescence after adding the RiboGreen reagent.
-
Free cGAMP (C_free): Centrifuge the LNP suspension using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO) to separate the LNPs from the aqueous phase. Measure the fluorescence of the filtrate.
-
Calculate EE and DL:
-
EE (%) = [(C_total - C_free) / C_total] * 100
-
DL (%) = [Mass of encapsulated cGAMP / Total mass of LNPs] * 100
-
-
Caption: Workflow for the physicochemical characterization of cGAMP-LNPs.
Protocol 3: In Vitro STING Activation Assay
This protocol utilizes THP-1 Blue™ ISG reporter cells to quantify the activation of the STING pathway by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an IRF-inducible promoter.
Materials:
-
THP-1 Blue™ ISG cells
-
Cell culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)
-
cGAMP-LNP formulations
-
Free this compound (positive control)
-
Blank LNPs (negative control)
-
96-well cell culture plates
-
QUANTI-Blue™ Solution
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: a. Seed THP-1 Blue™ ISG cells into a 96-well plate at a density of 9 x 10^4 cells per well in 180 µL of culture medium. b. Incubate for 24 hours at 37°C, 5% CO2.
-
Cell Treatment: a. Prepare serial dilutions of cGAMP-LNPs, free this compound, and blank LNPs in culture medium. b. Add 20 µL of the treatment solutions to the respective wells. c. Incubate the plate for 24 hours at 37°C, 5% CO2.
-
SEAP Detection: a. Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions. b. Transfer 20 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate. c. Add 180 µL of QUANTI-Blue™ Solution to each well. d. Incubate at 37°C for 1-4 hours, or until a color change is visible.
-
Data Analysis: a. Measure the absorbance at 620-655 nm using a spectrophotometer. b. The level of SEAP activity is proportional to the activation of the STING pathway.
Protocol 4: In Vivo Anti-Tumor Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of cGAMP-LNPs in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 mice (or other appropriate strain)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
cGAMP-LNP formulation
-
Control groups (e.g., PBS, blank LNPs, free this compound)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: a. Randomize mice into treatment groups (n=5-10 mice per group). b. Administer the cGAMP-LNP formulation and control treatments via the desired route (e.g., intravenous, intraperitoneal, or intratumoral injection). c. A typical dosing schedule might be every 3-4 days for a total of 4-5 doses.
-
Monitoring: a. Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: a. Euthanize mice when tumors reach a predetermined size or at the end of the study. b. Excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, cytokine analysis). c. Collect spleens and lymph nodes to analyze systemic immune responses (e.g., by flow cytometry).
Caption: Workflow for an in vivo anti-tumor efficacy study of cGAMP-LNPs.
Conclusion
The delivery of this compound using lipid nanoparticles represents a promising strategy for enhancing its therapeutic efficacy in cancer immunotherapy and other applications. The protocols outlined in these application notes provide a framework for the successful formulation, characterization, and evaluation of cGAMP-LNPs. While specific parameters may require optimization depending on the exact lipid composition and intended application, these guidelines offer a solid foundation for researchers and drug development professionals working in this exciting field. The continued development of LNP-based delivery systems for STING agonists holds great potential for advancing novel immunotherapies.
References
- 1. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined cancer immunotherapy with lipid nanoparticle delivery of oligo-based cGAS-agonistic adjuvant and peptide or mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massbioportalimages.blob.core.windows.net [massbioportalimages.blob.core.windows.net]
Application Notes and Protocols for In Vivo Administration of 2'2'-cGAMP in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the in vivo administration of 2'2'-cyclic GMP-AMP (2'2'-cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway, in various mouse models. The protocols detailed below are designed for preclinical research in immunology, oncology, and vaccine development.
Introduction: The cGAS-STING Signaling Pathway
The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger this compound.[1][2] this compound then binds to and activates the STING protein, an adaptor protein located on the endoplasmic reticulum (ER).[3][4]
This activation triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of Type I interferons (IFN-α/β) and other inflammatory cytokines. This cascade initiates a powerful innate immune response and helps orchestrate a subsequent adaptive immune response, making STING agonists like this compound promising therapeutic agents.
Signaling Pathway Diagram
Application Notes
The in vivo administration of this compound is utilized across several research areas due to its potent immune-stimulatory effects.
-
Cancer Immunotherapy: Direct intratumoral (i.t.) injection of this compound can convert an immunologically "cold" tumor microenvironment into a "hot" one. This is achieved by inducing Type I IFN production, which enhances dendritic cell (DC) activation, promotes antigen cross-presentation, and boosts the recruitment and function of cytotoxic CD8+ T cells. Studies show that i.t. cGAMP can delay tumor growth and improve survival in various syngeneic mouse models.
-
Vaccine Adjuvant: this compound serves as a powerful adjuvant, enhancing the immunogenicity of vaccines. When co-administered with an antigen, it promotes robust T cell activation and antibody production. Its ability to drive strong Type I IFN responses is particularly beneficial for priming effector CD8+ T cells, which are crucial for clearing viral infections and tumor cells.
-
Infectious Disease Models: By mimicking a key signal of viral infection, this compound administration can be used to study antiviral immunity. It is essential for inducing Type I IFNs in response to DNA virus infections, and cGAS-deficient mice are highly susceptible to lethal infections like Herpes Simplex Virus-1 (HSV-1).
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in mouse models.
Table 1: Antitumor Efficacy of this compound
| Administration Route | Mouse Model | Tumor Model | Dosage & Schedule | Key Quantitative Findings | Reference(s) |
| Intratumoral (i.t.) | C57BL/6 | B16F10 Melanoma | 2.5 µ g/dose on days 5 & 10 | Significant delay in tumor growth compared to PBS control. | |
| Intratumoral (i.t.) | BALB/c | CT26 Colon Carcinoma | 2.5 µ g/dose on days 5 & 10 | Significant delay in tumor growth. | |
| Intratumoral (i.t.) | C57BL/6 | B16F10 Melanoma | 50 µ g/dose | Potently enhanced antitumor CD8+ T cell responses, leading to growth control of injected and contralateral tumors. | |
| Intratumoral (i.t.) | C57BL/6 (STING gt/gt) | B16F10 Melanoma | Not specified | No anti-tumor effects observed, demonstrating STING-dependency. |
Table 2: Immune Response Modulation by this compound
| Administration Route | Mouse Model | Dosage | Timepoint | Key Quantitative Findings | Reference(s) |
| Intraperitoneal (i.p.) | C57BL/6 | 200 nmol | 12-18 hours | Significant upregulation of CD69 on NK cells, indicating activation. | |
| Intratumoral (i.t.) | C57BL/6 | 2.5 µg | 24 hours | Transient accumulation of CD11bmid Ly6C+ F4/80+ macrophages at the tumor site. | |
| Intramuscular (i.m.) | C57BL/6 | 5 µg (with OVA) | 7 days post-boost | Significantly increased frequency of antigen-specific (SL8-tetramer+) CD8+ T cells compared to OVA alone. | |
| Intranasal (i.n.) | Rag1-/- | 5 µ g/mouse | Not specified | Strong induction of IFN-stimulated genes (e.g., Mx1, ISG15) in the lungs. |
Experimental Protocols
Intratumoral (i.t.) Administration
This protocol is designed to directly stimulate an anti-tumor immune response within the tumor microenvironment.
-
Materials and Reagents:
-
This compound (e.g., InvivoGen, Cayman Chemical)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Syngeneic tumor cells (e.g., B16F10, CT26, 4T1)
-
6-8 week old mice (e.g., C57BL/6 for B16F10, BALB/c for CT26/4T1)
-
Insulin syringes (e.g., 29-31G)
-
Calipers for tumor measurement
-
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
-
On the day of injection, thaw an aliquot and dilute with sterile PBS to the final working concentration. A typical dose is 2.5-10 µg in a volume of 25-50 µL.
-
Ensure the final solution is sterile. Filter if necessary.
-
-
Procedure:
-
Implant tumor cells subcutaneously (s.c.) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). This typically occurs 5-7 days post-implantation.
-
Gently restrain the mouse. A second person may be required.
-
Using an insulin syringe, slowly inject the prepared this compound solution (25-50 µL) directly into the center of the tumor mass.
-
Administer subsequent injections according to the experimental schedule (e.g., every 3-5 days).
-
A mock-treated control group receiving vehicle (PBS) only should always be included.
-
-
Endpoint Analysis:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal survival.
-
At the study endpoint, tumors and draining lymph nodes can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry (IHC).
-
Intraperitoneal (i.p.) Administration
This route allows for systemic delivery and is often used to study the broad activation of innate immune cells.
-
Materials and Reagents:
-
Prepared this compound solution in sterile PBS.
-
Sterile syringes (1 mL) with needles (25-27G).
-
-
Procedure:
-
A typical dose for systemic activation is 200 nmol per mouse. Prepare the required concentration in a final injection volume of 100-200 µL.
-
Securely restrain the mouse using the scruff technique, placing it in dorsal recumbency with the head tilted slightly downward. This allows abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle (bevel up) at a ~30-45 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn, proceed with the injection.
-
Inject the solution smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intranasal (i.n.) Administration
This protocol is used for mucosal delivery, particularly in studies of respiratory immunity or as a needle-free vaccination strategy.
-
Materials and Reagents:
-
Prepared this compound solution in sterile PBS.
-
Micropipette with sterile tips.
-
Anesthetic (e.g., isoflurane or sevoflurane).
-
-
Procedure:
-
A typical dose for intranasal delivery is 5-10 µg in a total volume of 20-30 µL.
-
Lightly anesthetize the mouse.
-
Hold the mouse in a supine position.
-
Using a micropipette, slowly dispense half of the total volume (10-15 µL) as a droplet onto one nostril, allowing the mouse to inhale it.
-
Repeat for the other nostril with the remaining volume.
-
Maintain the mouse in a supine position for a minute to ensure the solution is fully inhaled into the respiratory tract.
-
Monitor the animal until it has fully recovered from anesthesia.
-
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The cGAS/STING Pathway: A Novel Target for Cancer Therapy [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
Developing 2'2'-cGAMP-Based Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogenic infection and cellular damage. Activation of the STING pathway initiates a potent anti-tumor and anti-viral immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This has positioned STING as a highly promising target for cancer immunotherapy.[1][2][3][4]
The endogenous activator of STING is 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic dsDNA.[5] While the user's query specifically mentions 2'2'-cGAMP, it is important to note that 2'3'-cGAMP is the primary and most potent natural ligand for human STING. Other isomers, including this compound and 3'3'-cGAMP, can also activate STING, but generally with lower affinity. This document will focus on the development of cGAMP-based therapeutics, with a primary emphasis on the more potent 2'3'-cGAMP and its analogs, while also providing comparative data for this compound where available.
These application notes provide an overview of the cGAMP-STING signaling pathway, quantitative data on various STING agonists, and detailed protocols for key experiments in the development of cGAMP-based therapeutics.
cGAMP-STING Signaling Pathway
The activation of the STING pathway by cGAMP is a multi-step process that results in the transcription of a wide array of immune-stimulatory genes.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing 2'3'-cGAMP Stability in Cell Culture
Welcome to the technical support center for researchers working with 2'3'-cGAMP. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the stability and efficacy of 2'3'-cGAMP in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2'3'-cGAMP, and why is its stability a concern in cell culture?
2',3'-cyclic GMP-AMP (2'3'-cGAMP) is a critical second messenger in the innate immune system. It is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. 2'3'-cGAMP then binds to and activates the Stimulator of Interferator Genes (STING) protein, leading to the production of type I interferons and other inflammatory cytokines.
However, the phosphodiester bonds in 2'3'-cGAMP are susceptible to enzymatic degradation by phosphodiesterases present in cell culture media and on the cell surface. This degradation can significantly reduce the effective concentration of 2'3'-cGAMP reaching its intracellular target, STING, leading to inconsistent or weaker than expected experimental results.
Q2: What are the primary enzymes responsible for 2'3'-cGAMP degradation in my experiments?
The main culprits behind 2'3'-cGAMP degradation in a research setting are:
-
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1): This is the dominant hydrolase of 2'3'-cGAMP in mammalian systems.[1][2] ENPP1 is a transmembrane protein with an extracellular catalytic domain and can also be found in a secreted, soluble form.[3] It efficiently hydrolyzes 2'3'-cGAMP, breaking it down into GMP and AMP.[4]
-
Viral Nucleases (e.g., Poxins): Certain viruses, particularly poxviruses, have evolved enzymes, termed poxins, that specifically target and degrade 2'3'-cGAMP as a mechanism to evade the host immune response.[5] If your research involves viral infections, these enzymes could be a significant factor.
Q3: I'm observing a weak or no response to my 2'3'-cGAMP treatment. What should I do?
A lack of response is a common issue and can often be traced back to 2'3'-cGAMP instability or inefficient delivery. Please refer to our detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: Are there more stable alternatives to the natural 2'3'-cGAMP?
Yes, several chemically modified analogs of 2'3'-cGAMP have been developed to be resistant to enzymatic degradation, leading to a longer half-life and more potent STING activation. These include:
-
Phosphorothioate analogs (e.g., 2'3'-cGsAsMP): Replacing one or both of the non-bridging oxygen atoms in the phosphate backbone with sulfur significantly enhances resistance to nuclease activity.
-
Sugar-modified analogs: Modifications to the ribose sugar rings, such as the inclusion of arabinose or xylose, can also increase stability.
-
Fluorinated analogs: The addition of fluorine atoms to the sugar moieties can improve stability against nucleases like poxins.
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation
Symptoms:
-
No significant increase in IFN-β or other target cytokine (e.g., IL-6, TNF-α) levels post-treatment.
-
No phosphorylation of STING, TBK1, or IRF3 detected by Western blot.
Potential Causes and Solutions:
| Possible Cause | Recommended Solution |
| 2'3'-cGAMP Degradation | 1. Use a more stable analog: Switch to a nuclease-resistant analog such as a phosphorothioate version (e.g., 2'3'-cGsAsMP).2. Inhibit ENPP1: If using natural 2'3'-cGAMP is necessary, consider co-treatment with a specific ENPP1 inhibitor to prevent its degradation.3. Minimize exposure to serum: Reduce the serum concentration or use serum-free media during the initial hours of 2'3'-cGAMP treatment, as serum contains phosphodiesterases. |
| Inefficient Cellular Uptake | 1. Use a transfection reagent: 2'3'-cGAMP is a charged molecule and does not readily cross the cell membrane. Use a suitable transfection reagent (e.g., Lipofectamine) or cell permeabilization agent (e.g., digitonin) to facilitate its entry into the cytoplasm.2. Increase the concentration: If not using a delivery agent, a higher concentration of 2'3'-cGAMP may be required to achieve a sufficient intracellular dose. |
| Cell Line Incompetence | 1. Verify STING pathway components: Confirm that your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3) via Western blot or qPCR.2. Use a positive control cell line: Test your 2'3'-cGAMP preparation on a cell line known to have a robust STING response (e.g., THP-1 monocytes) to validate its activity. |
| Incorrect Assay Timing | 1. Perform a time-course experiment: The kinetics of STING pathway activation can vary between cell types. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for measuring your desired endpoint (e.g., protein phosphorylation, gene expression). |
| Improper Reagent Handling | 1. Prepare fresh solutions: Prepare fresh stock and working solutions of 2'3'-cGAMP for each experiment. Avoid repeated freeze-thaw cycles.2. Proper storage: Store lyophilized 2'3'-cGAMP at -20°C. Once reconstituted, aliquot and store at -20°C for short-term use. |
Troubleshooting Workflow for Low/No STING Activation
Data Presentation: Stability of 2'3'-cGAMP and its Analogs
The following tables summarize the stability of natural 2'3'-cGAMP and its modified analogs under different conditions.
Table 1: Half-life of 2'3'-cGAMP and a Phosphorothioate Analog in Serum and in the Presence of Nuclease P1.
| Compound | Half-life in Serum (minutes) | Half-life with Nuclease P1 (minutes) |
| Natural 2'3'-cGAMP | 2 - 4 | 7 - 10 |
| Phosphorothioate 2'3'-cGAMP | Prolonged | Prolonged |
Table 2: In Vitro Metabolic Stability of 2'3'-cGAMP and Modified Analogs.
| Compound | % Remaining after 4h with Mouse Hepatocytes | % Remaining after 4h in Mouse Plasma |
| Natural 2'3'-cGAMP | < 20% | < 20% |
| 3'O-methylated 2'3'-cGAMP | > 80% | > 80% |
| 2'O-acylated 2'3'-cGAMP | > 80% | > 80% |
Experimental Protocols
Protocol 1: Delivery of 2'3'-cGAMP into Adherent Cells using Digitonin Permeabilization
This protocol is adapted for the delivery of 2'3'-cGAMP into the cytoplasm of adherent cells.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
2'3'-cGAMP stock solution (e.g., 10 mM in sterile water)
-
Digitonin stock solution (e.g., 10 mg/mL in DMSO)
-
Permeabilization Buffer (50 mM HEPES pH 7.3, 100 mM KCl, 3 mM MgCl₂, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP, 0.1 mM DTT)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed adherent cells in a multi-well plate and culture until they reach the desired confluency (typically 70-90%).
-
Prepare the 2'3'-cGAMP/digitonin mixture in Permeabilization Buffer. For a final concentration of 10 µM 2'3'-cGAMP and 2.5 µg/mL digitonin, dilute the stock solutions accordingly. Prepare a control mixture with digitonin but without 2'3'-cGAMP.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Aspirate the PBS and add the 2'3'-cGAMP/digitonin mixture to the cells.
-
Incubate the plate at 37°C for 30 minutes.
-
Aspirate the permeabilization mixture and wash the cells twice with PBS.
-
Add fresh, complete cell culture medium to the wells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) before harvesting for downstream analysis (e.g., qPCR for IFN-β mRNA, Western blot for p-IRF3, or ELISA for secreted cytokines).
Protocol 2: In Vitro Stability Assay of 2'3'-cGAMP in Cell Lysate
This protocol allows for the assessment of 2'3'-cGAMP stability in the presence of cellular enzymes.
Materials:
-
Cell pellet of interest
-
Lysis buffer (e.g., NP-40 based buffer) with protease inhibitors
-
32P-labeled 2'3'-cGAMP
-
Unlabeled 2'3'-cGAMP for standard curve
-
Thin-Layer Chromatography (TLC) plates
-
TLC running buffer
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a cell lysate by resuspending the cell pellet in lysis buffer and clearing the lysate by centrifugation. Determine the protein concentration of the lysate.
-
Set up reaction mixtures containing a fixed amount of cell lysate protein and 32P-labeled 2'3'-cGAMP.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by heat inactivation or addition of a stop solution.
-
Spot the reaction products onto a TLC plate.
-
Develop the TLC plate using an appropriate running buffer to separate intact 2'3'-cGAMP from its degradation products.
-
Visualize the separated products using a phosphorimager or autoradiography.
-
Quantify the amount of intact 32P-labeled 2'3'-cGAMP at each time point to determine its half-life in the cell lysate.
Visualizations
cGAS-STING Signaling Pathway
2'3'-cGAMP Degradation Pathways
References
Technical Support Center: Optimizing cGAMP Concentration for Cell Treatment
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for optimizing the use of cyclic GMP-AMP (cGAMP) in cell-based assays.
Understanding cGAMP Isomers and STING Activation
The cGAS-STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage. Activation of this pathway hinges on the production of the second messenger, cGAMP.
Frequently Asked Questions (FAQs)
Q1: What is the difference between 2'2'-cGAMP and 2'3'-cGAMP for treating mammalian cells?
While multiple isomers of cGAMP exist, 2'3'-cGAMP is the endogenous second messenger produced by the DNA sensor cGAS in mammalian cells and is the most potent activator of the mammalian STING protein.[1][2] It contains a unique mixed 2'-5' and 3'-5' phosphodiester linkage.[1] Other isomers, such as the bacterially-derived 3'3'-cGAMP, bind to mammalian STING with significantly lower affinity.[2] While this compound is available commercially, 2'3'-cGAMP is considered the fully functional and high-affinity ligand for inducing STING-dependent responses in mammalian systems.[3] Therefore, this guide focuses on the optimization of 2'3'-cGAMP.
Q2: What is a good starting concentration for 2'3'-cGAMP treatment?
The optimal concentration is highly dependent on the cell type and, most importantly, the delivery method.
-
Without a delivery agent: Due to its negative charge, cGAMP does not readily cross the cell membrane. Concentrations in the high micromolar range (e.g., >10 µM to 100 µM) may be required.
-
With a delivery agent (e.g., transfection reagents, electroporation, lipid nanoparticles): The effective concentration is dramatically lower. A good starting range for a dose-response experiment is between 0.1 µg/mL and 10 µg/mL (approximately 0.14 µM to 14 µM). Some systems may even respond to nanomolar concentrations.
Q3: Why is a delivery agent often necessary for cGAMP treatment?
2'3'-cGAMP is a hydrophilic, negatively charged molecule and is generally cell-impermeable. While some cell types may have transporters that allow for uptake, achieving a sufficient cytosolic concentration to activate STING usually requires a method to permeabilize the cell membrane or encapsulate the molecule. Common methods include digitonin permeabilization, lipid-based transfection reagents, and electroporation.
Q4: How long should I treat my cells with 2'3'-cGAMP?
The optimal treatment time depends on the specific downstream readout:
-
Phosphorylation of TBK1 and IRF3: This is an early event, typically detectable within 1-4 hours.
-
Interferon-Stimulated Gene (ISG) expression (mRNA): Peak mRNA levels for genes like IFNB1 and CXCL10 are often observed between 4-8 hours post-treatment.
-
Cytokine secretion (e.g., IFN-β protein): Secreted proteins accumulate in the supernatant over time, with common collection time points ranging from 18 to 24 hours.
Q5: Which cell lines are good positive and negative controls?
-
Positive Controls: Human monocytic THP-1 cells (differentiated into macrophages with PMA), murine RAW 264.7 macrophages, and bone marrow-derived dendritic cells (BMDCs) are all known to have a robust and functional STING pathway.
-
Negative Controls: HEK293T cells do not express endogenous STING, making them an excellent negative control or a model system to study ectopically expressed STING variants. STING knockout/knockdown cell lines are the ideal negative control to confirm that the observed response is STING-dependent.
Q6: What are the key readouts to measure STING pathway activation?
A multi-faceted approach is recommended:
-
Direct STING Activation: Western blotting for the phosphorylated (active) forms of STING, TBK1, and IRF3.
-
Downstream Gene Expression: RT-qPCR analysis of key ISGs, such as IFNB1, CXCL10, ISG15, or MX1.
-
Protein Secretion: ELISA to quantify the secretion of Type I interferons (e.g., IFN-β) or other pro-inflammatory cytokines into the cell culture supernatant.
-
Reporter Assays: Use of cell lines engineered with a reporter gene (e.g., Luciferase or SEAP) under the control of an Interferon-Stimulated Response Element (ISRE).
Quantitative Data Summary
The effective concentration of 2'3'-cGAMP varies significantly based on the experimental system. The table below provides representative values from the literature.
| Cell Type | Delivery Method | Effective Concentration | Readout | Citation |
| Human THP-1 | None (Direct Addition) | EC50: 10.6 µM | Reporter Assay | |
| Human THP-1 | Not specified | 100 nM | Transcriptional Response | |
| Human CD14+ PBMCs | Not specified | Sub-micromolar | IFNB1 Expression | |
| HEK293T (STING-transfected) | Digitonin Permeabilization | 4 µM | STING Oligomerization | |
| Murine RAW 264.7 | Transfection Reagent | 1-10 µg/mL | Cytokine Production | |
| Murine DC2.4 | Lipidoid Nanoparticle | 200 ng/mL | Ifnb1 Expression |
Experimental Design and Protocols
A typical workflow for optimizing cGAMP concentration involves a dose-response experiment followed by validation of pathway activation.
References
Technical Support Center: Overcoming Poor Cellular Uptake of 2'3'-cGAMP
Welcome to the technical support center for 2'3'-cGAMP. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with the poor cellular uptake of the STING (Stimulator of Interferon Genes) agonist, 2'3'-cGAMP.
A Note on Nomenclature: The endogenous STING ligand in mammalian cells is 2'3'-cGAMP, which contains one 2'-5' and one 3'-5' phosphodiester bond. This document focuses on this specific isomer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the delivery of exogenous 2'3'-cGAMP.
Question 1: I am observing no or very low STING activation after treating my cells with 2'3'-cGAMP. What are the possible causes and solutions?
Answer:
This is a common issue stemming from the inherent properties of 2'3'-cGAMP and cellular factors. The primary challenges are its poor membrane permeability and its degradation by extracellular enzymes[1][2][3].
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution(s) |
| 1. Inefficient Cellular Uptake | 2'3'-cGAMP is a hydrophilic, doubly-negatively charged molecule, which prevents it from passively crossing the cell membrane[3][4]. To overcome this, use a delivery vehicle. Options include: • Transfection Reagents: Use lipid-based reagents like Lipofectamine to facilitate entry. • Nanoparticles: Encapsulating 2'3'-cGAMP in lipid nanoparticles (LNPs) or polymer vesicles can significantly increase cellular uptake and protect it from degradation. Nanoparticle delivery can increase biological potency by 2-3 orders of magnitude. • Electroporation: This method can create transient pores in the cell membrane to allow cGAMP entry. |
| 2. Extracellular Degradation by ENPP1 | The ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is the primary hydrolase that degrades extracellular 2'3'-cGAMP into AMP and GMP, preventing it from reaching the cytosol. • Assess ENPP1 Expression: Check if your cell line or tissue has high levels of ENPP1 expression. • Use ENPP1 Inhibitors: Co-administration with a specific, cell-impermeable ENPP1 inhibitor can protect extracellular cGAMP. • Use Hydrolysis-Resistant Analogs: Synthetically modified analogs, such as those with phosphorothioate linkages (e.g., 2'3'-cG(s)A(s)MP), are resistant to ENPP1 degradation and show higher potency. |
| 3. Low STING Expression in Cell Line | The target cell line may not express sufficient levels of STING protein to elicit a detectable response. • Verify STING Expression: Confirm STING protein levels via Western blot. • Select Appropriate Cell Line: Use cell lines known to have a functional STING pathway, such as THP-1 monocytes or certain fibroblast lines. |
| 4. Agonist Degradation | The 2'3'-cGAMP stock solution may have degraded due to improper storage or handling. • Check Aliquots: Use a fresh aliquot of 2'3'-cGAMP. Store stock solutions at -80°C. • Confirm Integrity: If possible, verify the integrity of your compound using analytical methods like LC-MS. |
Below is a decision tree to guide your troubleshooting process for low or no STING activation.
Caption: Troubleshooting decision tree for low STING activation.
Question 2: How can I improve the consistency of my 2'3'-cGAMP experiments?
Answer:
Inconsistent results often arise from variability in delivery efficiency and agonist stability.
-
Standardize Delivery Protocol: For nanoparticle or liposomal formulations, ensure consistent particle size, zeta potential, and loading efficiency between batches. Characterize each new batch before use.
-
Optimize Cell Conditions: Use cells at a consistent passage number and confluency, as these factors can affect transfection efficiency and STING pathway expression.
-
Use Serum-Free Media During Treatment: If using transfection reagents, perform the initial treatment in serum-free media, as serum components can interfere with complex formation and may contain nucleases.
-
Include Proper Controls: Always include an untreated control, a vehicle-only control (e.g., empty nanoparticles), and a positive control (e.g., a cell line known to respond well).
Frequently Asked Questions (FAQs)
Q1: Why is 2'3'-cGAMP a poor drug candidate on its own?
A1: 2'3'-cGAMP has several properties that limit its therapeutic efficacy when administered systemically. It is a hydrophilic molecule with two negative charges, which severely hinders its ability to cross the cell membrane and reach the cytosolic STING protein. Furthermore, it is rapidly degraded in the extracellular space by the hydrolase ENPP1 and is subject to rapid clearance from the body.
Q2: What are the main strategies to enhance 2'3'-cGAMP delivery and efficacy?
A2: The primary strategies focus on protecting 2'3'-cGAMP from degradation and facilitating its entry into the cell's cytosol.
Comparison of 2'3'-cGAMP Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| Nanoparticle Encapsulation | Encapsulates cGAMP in lipid or polymer-based particles, promoting cellular uptake via endocytosis and protecting it from ENPP1. | Increases stability, circulation time, and biological potency (by 2-3 orders of magnitude). Allows for systemic administration. | Requires formulation and characterization (size, charge, encapsulation efficiency). Endosomal escape is crucial for cytosolic delivery. |
| Prodrug Analogs | Masks the negative charges of the phosphodiester backbone with lipophilic moieties that are cleaved by intracellular esterases, releasing the active cGAMP. | Increased lipophilicity facilitates passive diffusion across the cell membrane, leading to a significantly improved dose-response. | Requires chemical synthesis. Cleavage efficiency can vary between cell types. |
| Hydrolysis-Resistant Analogs | Modifies the phosphodiester bonds (e.g., with phosphorothioate) to make the molecule resistant to degradation by ENPP1. | Greatly increases stability and potency (up to 10-fold in some studies). Can be used in combination with other delivery methods. | Still requires a delivery mechanism to overcome poor membrane permeability. |
| ENPP1 Inhibition | Co-administration of an ENPP1 inhibitor prevents the degradation of extracellular cGAMP, increasing its local concentration and opportunity for uptake. | Boosts the efficacy of naturally produced or exogenously supplied cGAMP. | Does not directly solve the cellular uptake problem. Potential off-target effects of the inhibitor must be considered. |
Q3: What is the cGAS-STING signaling pathway?
A3: The cGAS-STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a sign of viral infection or cellular damage.
-
Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cGAMP from ATP and GTP.
-
Activation: 2'3'-cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).
-
Translocation & Signaling: Upon binding cGAMP, STING dimerizes, traffics from the ER to the Golgi apparatus, and recruits and activates the kinase TBK1.
-
Interferon Response: TBK1 phosphorylates the transcription factor IRF3, which then dimerizes, enters the nucleus, and drives the expression of type I interferons (IFNs) and other inflammatory cytokines.
Caption: The cGAS-STING innate immune signaling pathway.
Experimental Protocols
Protocol 1: General Workflow for Assessing 2'3'-cGAMP Delivery and STING Activation
This protocol provides a framework for testing a new delivery method for 2'3'-cGAMP.
References
- 1. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING activation in cancer immunotherapy [thno.org]
Technical Support Center: Optimizing 2'3'-cGAMP Experiments
Welcome to the technical support center for 2'3'-cGAMP (Cyclic GMP-AMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental challenges. Please note that the biologically active endogenous ligand for mammalian STING is 2'3'-cGAMP, which contains a mixed 2'-5' and 3'-5' phosphodiester linkage, and will be the focus of this guide.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is 2'3'-cGAMP and what is its primary function? A1: 2'3'-cGAMP is a cyclic dinucleotide (CDN) and a potent second messenger in mammalian cells.[1][2] It is produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[3] Its primary function is to bind to and activate the STING (Stimulator of Interferon Genes) protein, which triggers downstream signaling cascades to produce type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an innate immune response.
Q2: What are the primary off-target effects associated with 2'3'-cGAMP administration? A2: The main challenges with systemic or non-targeted administration of 2'3'-cGAMP are poor membrane permeability and susceptibility to degradation by hydrolases like ENPP1. Exogenous delivery can lead to systemic inflammatory responses, which can cause damage to healthy cells and tissues. High concentrations of 2'3'-cGAMP or prolonged STING activation can also induce apoptosis (programmed cell death) in both target and non-target cells, including immune cells like T cells.
Q3: How can I improve the delivery of 2'3'-cGAMP to my target cells while minimizing systemic exposure? A3: To enhance targeted delivery and reduce systemic toxicity, various strategies are being explored. These include encapsulation into delivery vehicles such as polymer particles, liposomes, and hydrogels. Another promising approach is the development of antibody-drug conjugates, which can deliver STING agonists specifically to tumor cells. These methods aim to increase the accumulation of 2'3'-cGAMP at the desired site, improving efficacy and reducing off-target effects.
Q4: Are there alternatives to 2'3'-cGAMP with better stability or specificity? A4: Yes, researchers have developed synthetic 2'3'-cGAMP analogs to overcome its limitations. These analogs often incorporate modifications, such as phosphorothioate linkages, which make them resistant to degradation by phosphodiesterases like ENPP1. These modifications can improve the molecule's stability and pharmacokinetic profile, potentially reducing off-target effects by allowing for lower, more targeted dosing. Clinical candidates like MIW815 (ADU-S100) are examples of such CDN analogs.
Q5: Can prolonged STING activation by 2'3'-cGAMP be detrimental? A5: Yes, while acute STING activation is crucial for anti-tumor and anti-viral immunity, chronic or prolonged activation can lead to immune suppression or dysfunction. In some contexts, sustained STING signaling can even support tumor growth and chemoresistance. Therefore, it is critical to balance the level and duration of STING activation to achieve the desired therapeutic effect while minimizing adverse outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 2'3'-cGAMP.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death / Cytotoxicity | 1. 2'3'-cGAMP concentration is too high. High levels of STING activation can induce apoptosis. | Perform a dose-response curve to determine the optimal, lowest effective concentration for your specific cell type. Reduce the concentration in subsequent experiments. |
| 2. Suboptimal cell culture conditions. Primary cells are highly sensitive to their environment. | Ensure the use of appropriate culture medium, supplements, and incubator conditions (37°C, 5% CO2, humidity). | |
| 3. Contamination. Bacterial or fungal contamination can induce cell stress and death. | Regularly check for contamination. Always use sterile techniques and consider using antibiotics/antimycotics in your culture medium. | |
| Low or No STING Pathway Activation | 1. Degraded 2'3'-cGAMP. The molecule is susceptible to hydrolysis. | Use a fresh aliquot of 2'3'-cGAMP for each experiment. Ensure proper storage according to the manufacturer's instructions to prevent degradation. |
| 2. Inefficient delivery. 2'3'-cGAMP has poor cell membrane permeability. | Use a suitable delivery vehicle (e.g., transfection reagent like Lipofectamine, electroporation) or a delivery system (e.g., liposomes) to ensure intracellular uptake. | |
| 3. Low STING expression. The target cells may not express sufficient levels of STING protein. | Verify STING expression in your cell type of interest using Western blot or intracellular flow cytometry. | |
| 4. Incorrect stimulation time. Cytokine production and pathway activation are time-dependent. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak activation time for your endpoints (e.g., p-IRF3 levels, IFN-β secretion). | |
| High Experimental Variability | 1. Donor-to-donor variability. This is inherent when working with primary cells. | If possible, use cells from multiple donors in each experiment to assess the range of responses. Analyze and report data for individual donors. |
| 2. Inconsistent reagent preparation. | Prepare fresh dilutions of 2'3'-cGAMP and other critical reagents for each experiment. Use calibrated equipment and ensure thorough mixing. | |
| 3. Variations in cell purity. The composition of isolated primary cells can differ between preparations. | Use standardized cell isolation protocols. Assess the purity of your cell population using flow cytometry. |
Key Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs with 2'3'-cGAMP
This protocol outlines a general procedure for stimulating Peripheral Blood Mononuclear Cells (PBMCs) to assess cytokine production.
-
PBMC Isolation : Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., with Ficoll-Paque).
-
Cell Viability and Counting : Assess cell viability using Trypan Blue exclusion. Count viable cells and resuspend them in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Cell Plating : Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well. Allow cells to rest for 2-4 hours in the incubator.
-
Stimulation :
-
Prepare a working solution of 2'3'-cGAMP in complete RPMI-1640 medium. To ensure delivery, use a transfection reagent as recommended by the manufacturer.
-
Add the desired final concentrations of the 2'3'-cGAMP-transfection reagent complex to the wells. A typical starting concentration range is 1-10 µg/mL.
-
Include an unstimulated control (medium with transfection reagent only) and a positive control (e.g., LPS).
-
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 18-24 hours for cytokine analysis).
-
Sample Collection : Centrifuge the plate and carefully collect the supernatant for cytokine analysis (e.g., via ELISA or CBA). The cell pellet can be lysed for Western blot analysis.
Protocol 2: Assessing STING Pathway Activation by Western Blot
This protocol is for detecting the phosphorylation of key STING pathway proteins.
-
Cell Lysis : After stimulation (from Protocol 1), lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations and Workflows
STING Signaling Pathway
Caption: The canonical cGAS-STING signaling pathway.
Experimental Workflow for Minimizing Off-Target Effects
Caption: A workflow for developing and optimizing 2'3'-cGAMP therapies.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common 2'3'-cGAMP experimental issues.
References
Quality Control for Synthetic 2'2'-cGAMP: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control of synthetic 2',2'-cyclic GMP-AMP (2'2'-cGAMP). It includes troubleshooting advice and frequently asked questions to ensure the integrity and successful application of this critical STING agonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for synthetic this compound?
A1: The primary quality attributes to consider are purity, identity, integrity, and biological activity. High purity ensures that observed effects are due to this compound and not contaminants. Correct identity confirms the material is indeed this compound. Integrity refers to the absence of degradation products. Biological activity confirms its ability to bind to and activate the STING (Stimulator of Interferon Genes) pathway.
Q2: How should I properly store and handle synthetic this compound?
A2: For long-term storage, synthetic this compound should be stored at -20°C in its lyophilized form, where it can be stable for at least four years.[1] Once reconstituted in a solution, it is recommended to store it at -20°C and use it within a month to avoid loss of potency.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the reconstituted solution into single-use volumes.[2]
Q3: My this compound failed to activate the STING pathway in my cell-based assay. What are the possible causes?
A3: Several factors could lead to a lack of STING activation. First, verify the purity and integrity of your this compound stock using methods like HPLC. Improper storage or handling can lead to degradation. Second, ensure your cell line expresses a functional STING protein. Some cell lines have impaired STING signaling.[3] Third, consider the delivery method. Efficient delivery into the cytoplasm is crucial for STING engagement. Transfection reagents may be necessary for some cell types.[4] Finally, confirm the absence of contaminants like endotoxins, which can interfere with immune signaling pathways.
Q4: I am observing unexpected or off-target effects in my experiment. Could this be related to the quality of my this compound?
A4: Yes, impurities in the synthetic this compound preparation can lead to unexpected results. Common impurities can include other cyclic dinucleotide isomers (e.g., 3'3'-cGAMP, 2'3'-cGAMP), linear dinucleotides, or residual solvents from the synthesis process. Endotoxin (lipopolysaccharide or LPS) contamination is another major concern, as it can trigger strong immune responses independent of STING activation. It is crucial to use highly pure, endotoxin-free this compound for in-vitro and in-vivo studies.
Q5: What is endotoxin, and why is it a concern for this compound experiments?
A5: Endotoxins are components of the outer membrane of Gram-negative bacteria. Even at very low levels, these molecules can cause potent, non-specific immune activation in cell cultures and in vivo, potentially masking or confounding the specific effects of this compound on the STING pathway. Therefore, it is critical to ensure that your this compound preparation has endotoxin levels below acceptable limits for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no STING activation | 1. Degraded this compound. | 1. Verify integrity with HPLC. Use a fresh, properly stored aliquot. |
| 2. Inefficient cellular uptake. | 2. Optimize delivery method (e.g., use a suitable transfection reagent). | |
| 3. Non-functional STING pathway in cells. | 3. Use a positive control (e.g., another STING agonist) and a cell line known to have a responsive STING pathway. | |
| High background or non-specific cell activation | 1. Endotoxin contamination. | 1. Test for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free reagents and water. |
| 2. Presence of other immunostimulatory impurities. | 2. Analyze the purity of the this compound lot by HPLC and mass spectrometry. | |
| Inconsistent results between experiments | 1. Variability in this compound concentration. | 1. Re-quantify the stock solution. Ensure complete solubilization of the lyophilized powder. |
| 2. Repeated freeze-thaw cycles. | 2. Prepare single-use aliquots of the stock solution. | |
| 3. Cell passage number and health. | 3. Use cells within a consistent passage number range and ensure they are healthy before treatment. |
Experimental Protocols
Purity and Integrity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a synthetic this compound sample.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound. For example, starting with 1.5% B and increasing to 30% B over 10 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 256 nm.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in endotoxin-free water.
-
Inject a known volume (e.g., 20 µL) of the sample onto the HPLC column.
-
Run the gradient program and record the chromatogram.
-
Purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram. A purity of ≥95% is generally recommended.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general workflow for confirming the molecular weight of synthetic this compound.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Procedure:
-
The sample is introduced into the mass spectrometer via an LC system, often using similar conditions as the HPLC purity analysis.
-
The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of this compound. The protonated molecule [M+H]⁺ would have an m/z of approximately 675.1.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns that are unique to the this compound structure, providing further confirmation of its identity.
-
Endotoxin Level Quantification using a Limulus Amebocyte Lysate (LAL) Assay
This protocol describes the principle of determining endotoxin levels. It is recommended to use a commercial kit and follow the manufacturer's instructions.
-
Principle: The LAL assay utilizes a lysate from the blood cells of the horseshoe crab, which reacts with bacterial endotoxins. This reaction can be detected through various methods, including gel-clot, turbidimetric, and chromogenic assays. The chromogenic method is quantitative and highly sensitive.
-
General Procedure (Chromogenic Assay):
-
A series of endotoxin standards are prepared to generate a standard curve.
-
The this compound sample is diluted and added to a microplate.
-
The LAL reagent, containing a chromogenic substrate, is added to the standards and samples.
-
The plate is incubated at 37°C. In the presence of endotoxin, a protease cascade is activated, which cleaves the chromogenic substrate, resulting in a yellow color.
-
The absorbance at 405 nm is measured using a plate reader.
-
The endotoxin concentration in the sample is determined by comparing its absorbance to the standard curve. Endotoxin levels should typically be below 0.5 EU/mL.
-
Functional Activity Assessment via STING-Dependent IFN-β Reporter Assay
This protocol outlines a cell-based assay to confirm the biological activity of synthetic this compound.
-
Cell Line: A human monocytic cell line like THP-1, which expresses a functional STING pathway, or a reporter cell line engineered to express a reporter gene (e.g., Luciferase) under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE).
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the synthetic this compound and a known active control.
-
Treat the cells with the different concentrations of this compound. If necessary, use a transfection reagent to facilitate intracellular delivery.
-
Incubate the cells for a specified period (e.g., 12-24 hours).
-
Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
A dose-dependent increase in reporter signal indicates that the synthetic this compound is biologically active and capable of activating the STING pathway.
-
Visualizing Workflows and Pathways
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 3. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
issues with 2'2'-cGAMP solubility and preparation
Welcome to the technical support center for 2'2'-cGAMP. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility, preparation, and experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems you may encounter during your experiments with this compound.
Category 1: Solubility and Solution Preparation
Q1: What is the best solvent for dissolving this compound?
A1: For optimal solubility, it is recommended to dissolve this compound (sodium salt) in water.[1] Some suppliers also indicate solubility in DMSO.[2][3] Always refer to the manufacturer's datasheet for the specific product you are using, as solubility can vary.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use the recommended solvent: As mentioned, water is generally the preferred solvent.
-
Gentle warming: Briefly warming the solution at 37°C may aid in dissolution.
-
Vortexing: Mix the solution thoroughly by vortexing.
-
Sonication: In some cases, brief sonication can help to dissolve the compound.[4]
-
Check the pH: Ensure the pH of your solvent is within a suitable range (typically neutral).
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, reconstitute the lyophilized powder in the recommended solvent (e.g., water or DMSO) to a desired concentration, for instance, 5 mM. It is crucial to ensure the powder is completely dissolved before further dilution.
Category 2: Storage and Stability
Q4: How should I store lyophilized this compound?
A4: Lyophilized this compound should be stored at -20°C and kept desiccated. Under these conditions, it is typically stable for up to 24 months.
Q5: What is the stability of this compound in solution, and how should it be stored?
A5: Once in solution, this compound should be stored at -20°C and used within one month to avoid loss of potency. It is highly recommended to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles, which can lead to degradation of the compound. For longer-term storage of solutions, -80°C is recommended.
Q6: I've noticed a decrease in the activity of my this compound solution. What could be the cause?
A6: A decrease in activity is often due to improper storage or handling. The most common reasons include:
-
Multiple freeze-thaw cycles: This is a primary cause of degradation. Always aliquot your stock solutions.
-
Incorrect storage temperature: Storing the solution at 4°C or room temperature for extended periods will lead to a loss of potency.
-
Age of the solution: Use reconstituted this compound within one month for best results when stored at -20°C.
Category 3: Experimental Troubleshooting
Q7: I am not observing the expected downstream signaling (e.g., IRF3 phosphorylation, IFN-β production) after treating my cells with this compound. What are some possible reasons?
A7: Several factors could contribute to a lack of response in your cell-based assays:
-
Cell permeability: this compound is negatively charged and does not readily cross the cell membrane. For intracellular delivery, you may need to use a transfection reagent or a permeabilization agent like digitonin.
-
Cell line integrity: Ensure that the cell line you are using expresses all the necessary components of the cGAS-STING pathway, particularly STING. Some common cell lines, like HEK293T, do not express endogenous STING.
-
Compound degradation: As discussed in the "Storage and Stability" section, ensure your this compound solution is fresh and has been stored correctly.
-
Assay conditions: Optimize the concentration of this compound and the treatment duration for your specific cell type and assay.
Q8: What are appropriate positive and negative controls for a this compound experiment?
A8: To ensure the validity of your results, include the following controls:
-
Positive Control: Treat cells with a known activator of the STING pathway, such as a different batch of this compound that has been shown to be active, or another STING agonist.
-
Negative Control: Include an untreated cell group and a vehicle control group (cells treated with the same solvent used to dissolve the this compound).
-
Pathway Integrity Control: If you are transfecting cells, a mock transfection control is essential. You can also use cells with a knockout of a key pathway component (e.g., STING-knockout cells) to demonstrate the specificity of the response.
Quantitative Data Summary
The following table summarizes the solubility of different cGAMP variants based on available data. Please note that these values are for guidance only, and it is always best to consult the certificate of analysis for your specific batch.
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| 2',3'-cGAMP sodium salt | Water | 35.92 | 50 |
| 2',3'-cGAMP sodium salt | Water | 10 | - |
| 2',3'-cGAMP sodium salt | DMSO | 50 | - |
| 3',3'-cGAMP | Water | 180 | 266.90 |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Use in Cell-Based Assays
This protocol provides a general methodology for preparing a this compound stock solution and using it to stimulate cells in a typical in vitro experiment.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or DMSO
-
Sterile, single-use microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
-
Transfection reagent (if required for your cell type)
Procedure:
-
Reconstitution of this compound: a. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Under sterile conditions, add the appropriate volume of nuclease-free water or DMSO to achieve the desired stock concentration (e.g., for a 5 mM stock of a compound with a molecular weight of ~718 g/mol , dissolve 500 μg in 139 μl of solvent). c. Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: a. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid waste. b. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).
-
Cell Treatment: a. Culture your cells to the desired confluency in an appropriate plate format. b. On the day of the experiment, thaw a single aliquot of the this compound stock solution. c. Dilute the stock solution to the final working concentration in your cell culture medium. d. If your experiment requires intracellular delivery, prepare the this compound/transfection reagent complexes according to the manufacturer's instructions. e. Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound. f. Incubate the cells for the desired period (this will need to be optimized for your specific assay). g. After incubation, proceed with your downstream analysis (e.g., Western blotting for p-IRF3, RT-qPCR for IFN-β expression, or an ELISA for cytokine secretion).
Visualizations
Signaling Pathway
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA.
Experimental Workflow
Caption: A typical workflow for preparing this compound for cell-based assays.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Controlling for ENPP1 Degradation of 2'3'-cGAMP
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cGAS-STING pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of 2'3'-cGAMP by the ectoenzyme ENPP1.
Frequently Asked Questions (FAQs)
Q1: My 2'3'-cGAMP appears to be inactive or has low potency in my cell-based assays. What could be the cause?
A1: A primary reason for reduced 2'3'-cGAMP activity is its degradation by Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][2] ENPP1 is a transmembrane glycoprotein that functions as the dominant hydrolase of extracellular 2'3'-cGAMP, breaking it down into AMP and GMP.[3][4] This enzymatic activity effectively reduces the concentration of 2'3'-cGAMP available to activate the STING pathway in target cells.[3] Many cell lines used in research, as well as primary cells, express ENPP1, which can lead to rapid degradation of exogenously added 2'3'-cGAMP.
Q2: How does ENPP1 degrade 2'3'-cGAMP?
A2: ENPP1 possesses a single active site that sequentially hydrolyzes the two distinct phosphodiester linkages in 2'3'-cGAMP. The process begins with the Thr238 residue in ENPP1's active site nucleophilically attacking the 2'-5' phosphodiester bond, which produces an intermediate called pApG. This intermediate then repositions within the active site, allowing for the hydrolysis of the remaining 3'-5' phosphodiester bond to yield 5'-AMP and 5'-GMP.
Q3: Does ENPP1 degrade other cGAMP isomers, such as 3'3'-cGAMP or the user-mentioned 2'2'-cGAMP?
A3: ENPP1 shows a strong preference for the metazoan second messenger 2'3'-cGAMP. While it can degrade other isomers with mixed 2'-5' and 3'-5' linkages, its activity on 3'3'-cGAMP, which contains two 3'-5' linkages, is significantly lower. There is limited specific information in the provided search results regarding the degradation of this compound by ENPP1, but the enzyme's specificity for the 2'-5' linkage in 2'3'-cGAMP is a key feature of its activity.
Q4: How can I control for ENPP1 activity in my experiments?
A4: There are several strategies to mitigate the impact of ENPP1-mediated 2'3'-cGAMP degradation:
-
Pharmacological Inhibition: Utilize small molecule inhibitors of ENPP1. These compounds can be added to your cell culture medium to block the enzymatic activity of ENPP1 and protect 2'3'-cGAMP from degradation.
-
Genetic Knockdown/Knockout: If you are working with a specific cell line, you can use techniques like siRNA to transiently knockdown ENPP1 expression. For in vivo studies, using Enpp1 knockout mice (Enpp1-/-) can eliminate ENPP1 activity.
-
Use of Non-Hydrolyzable Analogs: Synthetically modified versions of 2'3'-cGAMP, such as the bisphosphothioate analog 2'3'-cG(s)A(s)MP, are resistant to hydrolysis by ENPP1. These analogs can be more potent inducers of STING signaling in systems with high ENPP1 activity.
-
Cell Line Selection: Choose cell lines with known low or negligible ENPP1 expression for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent STING activation with 2'3'-cGAMP.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable ENPP1 expression in cells. | Screen your cell lines for ENPP1 expression at the protein or mRNA level. | Select cell lines with consistent and low ENPP1 expression for more reproducible results. |
| Degradation of 2'3'-cGAMP in culture medium. | Add a validated ENPP1 inhibitor to the cell culture medium along with 2'3'-cGAMP. | Increased and more consistent STING activation (e.g., higher IFN-β secretion). |
| 2'3'-cGAMP instability. | Use a non-hydrolyzable 2'3'-cGAMP analog. | Potent STING activation even in the presence of high ENPP1 activity. |
Issue 2: Low efficacy of 2'3'-cGAMP in vivo.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid in vivo degradation of 2'3'-cGAMP by ENPP1. | Co-administer a specific ENPP1 inhibitor with 2'3'-cGAMP. | Enhanced anti-tumor immunity or other STING-dependent phenotypes. |
| ENPP1 expression in the tumor microenvironment. | Use Enpp1 knockout mice for your in vivo cancer models. | Delayed tumor growth and metastasis due to restored paracrine cGAMP-STING signaling. |
| Systemic clearance and degradation. | Consider using hydrolysis-resistant 2'3'-cGAMP analogs for in vivo applications. | Increased bioavailability and sustained STING activation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to ENPP1's interaction with 2'3'-cGAMP and the efficacy of control measures.
Table 1: Kinetic Parameters of ENPP1
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| 2'3'-cGAMP | 15 | 4 | 2.7 x 105 |
| ATP | 20 | 12 | 6.0 x 105 |
| Data from recombinant ENPP1 assays. |
Table 2: Efficacy of ENPP1 Inhibitors
| Inhibitor | Assay Type | Target | Potency |
| STF-1084 | In vitro [³²P]cGAMP TLC assay | Mouse ENPP1 | Ki,app = 110 nM |
| STF-1084 | Cellular cGAMP export assay | Human ENPP1 | IC50 = 340 nM |
| Data is illustrative of inhibitor characterization. |
Experimental Protocols
Protocol 1: Measuring ENPP1 Hydrolase Activity using Thin-Layer Chromatography (TLC)
This protocol is adapted from studies identifying and characterizing ENPP1 as the dominant 2'3'-cGAMP hydrolase.
Materials:
-
Cell or tissue lysate, or recombinant ENPP1
-
[³²P]-labeled 2'3'-cGAMP
-
Assay Buffer: 20 mM Tris-HCl (pH 9.0), 2 mM Ca²⁺, 200 μM Zn²⁺, 0.2% (v/v) NP-40
-
TLC plates (e.g., silica gel)
-
Developing solvent
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare cell or tissue lysates using a suitable lysis buffer (e.g., 1% NP-40 in Tris-HCl with protease inhibitors).
-
Set up the hydrolysis reaction by incubating the lysate or recombinant ENPP1 with [³²P]-2'3'-cGAMP in the assay buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 hours for cell lysates).
-
Stop the reaction (e.g., by adding EDTA).
-
Spot a small volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate 2'3'-cGAMP from its degradation products (e.g., AMP).
-
Dry the plate and visualize the radiolabeled species using a phosphorimager or autoradiography. The disappearance of the 2'3'-cGAMP spot and the appearance of a degradation product spot indicate hydrolase activity.
Protocol 2: Cellular STING Activation Assay
This protocol measures the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation.
Materials:
-
Reporter cell line (e.g., THP1-Dual™ cells with an IRF-inducible luciferase reporter)
-
Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)
-
2'3'-cGAMP
-
ENPP1 inhibitor test compound
-
Luciferase detection reagent
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with serially diluted concentrations of the ENPP1 inhibitor for a short period.
-
Add a fixed concentration of 2'3'-cGAMP to the wells.
-
Incubate for a sufficient time to allow for STING activation and reporter gene expression (e.g., 16-24 hours).
-
Measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
An increase in luciferase signal in the presence of the inhibitor indicates successful blockade of ENPP1-mediated 2'3'-cGAMP degradation and subsequent enhancement of STING signaling.
Visualizations
Caption: ENPP1 hydrolyzes extracellular 2'3'-cGAMP, preventing STING activation.
Caption: Troubleshooting workflow for low 2'3'-cGAMP activity.
References
Technical Support Center: Refining Protocols for 2'2'-cGAMP Transfection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine protocols for 2’2’-cGAMP transfection and subsequent analysis of the STING pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 2’2’-cGAMP for cell transfection?
A1: The optimal concentration of 2’2’-cGAMP can vary depending on the cell type and the transfection reagent used. However, a good starting point is a final concentration ranging from 0.5 to 2 µg/mL.[1] For some applications, concentrations up to 10 µg/mL have been used.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q2: Which transfection reagents are recommended for 2’2’-cGAMP delivery?
A2: Lipofectamine 3000 and Lipofectamine 2000 are commonly used and effective reagents for transfecting 2’2’-cGAMP into a variety of cell lines, including HEK293T and EA.hy926 cells.[1][3] The choice of reagent may depend on the cell type, so it is advisable to consult the manufacturer's recommendations and literature for your specific cells.
Q3: How can I measure the activation of the STING pathway after 2’2’-cGAMP transfection?
A3: STING pathway activation can be assessed through several methods:
-
Western Blotting: Detect the phosphorylation of key downstream proteins such as STING, TBK1, and IRF3.[4]
-
ELISA: Quantify the production of secreted cytokines, particularly Interferon-beta (IFN-β).
-
RT-PCR: Measure the upregulation of IFN-β mRNA levels.
-
Reporter Assays: Use luciferase reporter plasmids under the control of an IFN-β promoter to quantify transcriptional activation.
-
Immunofluorescence Microscopy: Observe the translocation of STING from the endoplasmic reticulum (ER) to perinuclear vesicles upon activation.
Q4: What are appropriate negative and positive controls for a 2’2’-cGAMP transfection experiment?
A4:
-
Negative Controls:
-
Untransfected cells (cells alone).
-
Cells treated with the transfection reagent only (mock transfection).
-
Cells transfected with a non-functional or scrambled cyclic dinucleotide.
-
-
Positive Controls:
-
Cells treated with a known STING agonist, such as a different batch of 2’2’-cGAMP that has previously shown activity.
-
For reporter assays, a plasmid constitutively expressing the reporter gene can be used to validate the assay itself.
-
Q5: Can I use serum in the cell culture medium during transfection?
A5: It is crucial to form the 2’2’-cGAMP-lipid complexes in a serum-free medium, such as Opti-MEM, as serum can interfere with complex formation. However, for many cell types, you can add the complexes to cells cultured in serum-containing medium. Always follow the specific instructions provided with your transfection reagent.
Experimental Protocols
Protocol 1: 2’2’-cGAMP Transfection using Lipofectamine 3000
This protocol is adapted for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
Cells of interest (e.g., HEK293T, EA.hy926)
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
2’2’-cGAMP stock solution
-
Lipofectamine 3000 reagent
-
P3000 reagent
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to ensure they reach 60-70% confluency at the time of transfection.
-
Preparation of cGAMP-Lipid Complexes: a. In a sterile microcentrifuge tube, dilute the desired amount of 2’2’-cGAMP (e.g., starting with 2.5 µg) and P3000 reagent (in a 1:2 ratio of cGAMP to P3000) in 65 µL of Opti-MEM. Vortex gently. b. In a separate sterile microcentrifuge tube, dilute Lipofectamine 3000 reagent (in a 1:3 ratio of cGAMP to Lipofectamine 3000) in 65 µL of Opti-MEM. Vortex gently. c. Combine the contents of the two tubes. Vortex gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the cGAMP-lipid complex mixture dropwise to the cells in each well. b. Incubate the cells for 5-6 hours at 37°C.
-
Post-Transfection: a. After the incubation period, carefully aspirate the medium containing the transfection complexes and replace it with fresh, complete cell culture medium. b. Culture the cells for the desired duration (e.g., 18-24 hours) before proceeding with downstream analysis.
Protocol 2: Western Blotting for Phospho-IRF3 and Phospho-TBK1
Materials:
-
Transfected and control cell lysates
-
RIPA buffer or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-phospho-TBK1, anti-total-TBK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: At the desired time point post-transfection, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Table 1: Recommended Reagent Concentrations for 2’2’-cGAMP Transfection in a 24-Well Plate
| Reagent | Recommended Starting Amount/Concentration | Reference |
| 2’2’-cGAMP | 0.5 - 2 µg/mL (1 - 4 µg per well) | |
| Lipofectamine 3000 | 1:3 ratio (µg of cGAMP : µL of Lipofectamine) | |
| P3000 Reagent | 1:2 ratio (µg of cGAMP : µL of P3000) | |
| Cell Confluency | 60 - 70% |
Table 2: Typical Incubation Times for Different Stages of the Experiment
| Experimental Step | Duration | Reference |
| cGAMP-Lipid Complex Formation | 15 - 20 minutes | |
| Transfection Incubation | 5 - 6 hours | |
| Post-Transfection Culture | 18 - 24 hours |
Mandatory Visualizations
Caption: The STING signaling pathway activated by this compound.
Caption: A typical experimental workflow for this compound transfection.
Caption: A decision tree for troubleshooting low STING activation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Transfection Efficiency | Suboptimal cell density at the time of transfection. | Ensure cells are approximately 60-70% confluent. Overly confluent or sparse cultures can lead to poor uptake. | |
| Incorrect ratio of 2’2’-cGAMP to transfection reagent. | Perform a titration experiment to determine the optimal ratio for your specific cell line. | ||
| Presence of inhibitors during complex formation. | Ensure that the 2’2’-cGAMP and lipid reagent are diluted in a serum-free medium like Opti-MEM. Avoid antibiotics in the complex formation step. | ||
| Poor quality or degraded 2’2’-cGAMP. | Use a fresh aliquot of 2’2’-cGAMP. Avoid multiple freeze-thaw cycles. | ||
| High Cell Toxicity | Excessive amount of transfection reagent. | Reduce the amount of transfection reagent used. Perform a dose-response curve to find the balance between efficiency and toxicity. | |
| Transfection complexes left on cells for too long. | Reduce the incubation time of the complexes with the cells. For sensitive cells, 4-6 hours is often sufficient. | ||
| Cells are not healthy. | Ensure you are using a healthy, low-passage number cell culture. | ||
| Inconsistent Results | Variation in cell confluency between experiments. | Standardize the cell seeding density and timing to ensure consistent confluency at the time of transfection. | |
| Pipetting errors, especially with small volumes. | Prepare a master mix of the transfection complexes for replicate wells to minimize pipetting variability. | ||
| Changes in cell culture conditions. | Maintain consistent cell culture conditions, including medium, serum batch, and incubator parameters. | ||
| No or Weak Downstream Signal (e.g., p-IRF3) | Harvesting cells too early or too late. | Perform a time-course experiment to determine the peak of STING pathway activation for your specific cell system. | |
| Inefficient cell lysis or protein degradation. | Use a lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice during processing. | ||
| Issues with antibody performance in Western blotting. | Ensure your primary and secondary antibodies are validated and used at the recommended dilutions. Include positive controls if available. |
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 3. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of STING Binding Affinity: 2'2'-cGAMP vs. 2'3'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
The discovery of the cGAS-STING signaling pathway has unveiled a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response. Central to this pathway is the binding of cyclic dinucleotides (CDNs) to the STING (Stimulator of Interferon Genes) protein. The endogenous and most potent natural activator of human STING is 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a molecule synthesized by cGAS (cyclic GMP-AMP synthase) upon DNA detection. However, other CDN isomers, such as the synthetic 2'2'-cGAMP, also interact with STING. This guide provides an objective comparison of the binding affinities of this compound and 2'3'-cGAMP to STING, supported by experimental data, to inform research and development in immunology and cancer therapeutics.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a crucial determinant of its biological potency. This affinity is quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. Experimental data consistently demonstrates that 2'3'-cGAMP has a significantly higher binding affinity for STING compared to this compound.
| Ligand | STING Variant | Kd Value | Experimental Method(s) | Reference(s) |
| 2'3'-cGAMP | Wild Type | 3.79 nM - 9.23 nM | ITC, SPR | [1][2] |
| Wild Type | ~4.0 nM | ITC, SPR | [3][4] | |
| This compound | Wild Type | 287 nM | Not Specified | [5] |
| Wild Type | Lower affinity than 2'3'-cGAMP | Competition Assays |
Table 1: Comparison of equilibrium dissociation constants (Kd) for this compound and 2'3'-cGAMP binding to STING. A lower Kd value indicates higher binding affinity.
The data clearly indicates that 2'3'-cGAMP binds to STING with nanomolar affinity, which is approximately two orders of magnitude stronger than the binding of this compound. This substantial difference in affinity has profound implications for the activation of the downstream STING signaling cascade.
The cGAS-STING Signaling Pathway
The binding of cGAMP to STING is the critical event that initiates a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. Understanding this pathway is essential for contextualizing the importance of binding affinity.
Experimental Methodologies
The determination of binding affinities for STING ligands relies on precise biophysical techniques. The following are summaries of the key experimental protocols used to generate the data in this guide.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.
Experimental Workflow:
Protocol Details:
-
Protein and Ligand Preparation: A purified, truncated version of human STING (typically the C-terminal domain, amino acids 155-379) is dialyzed extensively against a specific buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl). The cGAMP isomer is dissolved in the exact same buffer to minimize heat of dilution effects.
-
ITC Experiment: The STING protein solution is placed in the sample cell of the calorimeter, and the cGAMP solution is loaded into the injection syringe. The experiment is conducted at a constant temperature, often 25°C.
-
Titration: A series of small, precise injections of the cGAMP solution are made into the STING solution. The heat released or absorbed after each injection is measured by the instrument.
-
Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd, binding enthalpy (ΔH), and stoichiometry of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding interactions between a ligand and an analyte.
Protocol Details:
-
Chip Preparation: A sensor chip (e.g., a CMD5 chip) is functionalized, and the purified STING protein is immobilized onto the chip surface.
-
Binding Measurement: A solution containing the cGAMP isomer (the analyte) is flowed over the chip surface at various concentrations. The binding of cGAMP to the immobilized STING protein causes a change in the refractive index at the surface, which is detected by the instrument and reported in resonance units (RU).
-
Data Analysis: The binding data (RU as a function of time) is used to determine the association rate (kon) and dissociation rate (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
Scintillation Proximity Competition Binding Assay
This is a high-throughput method used to determine the binding affinity of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand.
Protocol Details:
-
Assay Setup: The assay is typically performed in a 384-well plate. Each well contains biotinylated STING protein, streptavidin-coated scintillation proximity assay (SPA) beads, and a constant concentration of radiolabeled [3H] 2'3'-cGAMP.
-
Competition: Varying concentrations of an unlabeled competitor ligand (such as this compound) are added to the wells.
-
Incubation and Detection: When the [3H] 2'3'-cGAMP binds to the STING protein, which is captured by the SPA beads, the radioisotope is brought close enough to the scintillant in the beads to produce light, which is then measured.
-
Data Analysis: The unlabeled competitor ligand displaces the [3H] 2'3'-cGAMP, leading to a decrease in the scintillation signal. The concentration of the competitor that inhibits 50% of the radioligand binding (IC50) is determined. The Ki (an estimate of the Kd for the competitor) can then be calculated from the IC50 value.
Conclusion
The experimental evidence overwhelmingly indicates that 2'3'-cGAMP is a significantly higher-affinity ligand for the STING protein than this compound. The approximately 100-fold difference in their Kd values highlights the exquisite specificity of the STING binding pocket for its endogenous ligand. This difference in binding affinity is a critical factor in the potency of these molecules as STING agonists and has important implications for the design and development of novel immunotherapies targeting the cGAS-STING pathway. For researchers aiming to maximally activate this pathway, 2'3'-cGAMP and its analogs remain the gold standard.
References
- 1. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Validating IRF3 Phosphorylation Induced by 2'3'-cGAMP: A Comparative Guide to Assay Methods
For researchers, scientists, and drug development professionals, the accurate validation of Interferon Regulatory Factor 3 (IRF3) phosphorylation is a critical step in understanding the activation of the cGAS-STING pathway, a key component of the innate immune system. The cyclic dinucleotide 2'3'-cGAMP is a potent activator of STING, leading to the downstream phosphorylation and activation of IRF3.[1][2] This guide provides a comparative overview of key methods for validating 2'3'-cGAMP-induced IRF3 phosphorylation, complete with experimental data, detailed protocols, and visual aids to facilitate informed decisions in your research.
The activation of the cGAS-STING pathway is a central event in the host defense against pathogens and is also implicated in various autoimmune diseases and cancer. Upon binding of cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) produces the second messenger 2'3'-cGAMP.[3] This molecule then binds to the Stimulator of Interferon Genes (STING) protein, triggering a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons and other inflammatory genes.[3]
Comparison of Key Validation Methods
The choice of method for validating IRF3 phosphorylation depends on various factors, including the required throughput, sensitivity, and the nature of the data (qualitative vs. quantitative). The three most common methods are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and In-Cell Western Assays.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | In-Cell Western Assay |
| Principle | Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. | Capture of the target protein in a microplate well and detection with an enzyme-linked antibody. | In-situ detection of target proteins in fixed and permeabilized cells within a microplate. |
| Throughput | Low | High | High |
| Sensitivity | Nanogram (ng) range, generally less sensitive than ELISA. | Picogram (pg) to nanogram (ng) range, highly sensitive. | High sensitivity, comparable to or exceeding traditional Westerns. |
| Quantitative Nature | Semi-quantitative, provides relative abundance. | Quantitative, allows for precise measurement against a standard curve. | Quantitative, allows for normalization to cell number. |
| Hands-on Time | High (1-2 days) | Moderate | Low |
| Cost per Sample | Moderate | Low to Moderate | Low to Moderate |
| Information Provided | Protein size, presence of isoforms, and post-translational modifications. | Absolute or relative protein concentration. | In-situ protein levels, allows for multiplexing. |
| Reproducibility | Can be variable due to multiple manual steps. | Generally high with good assay design. | High |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGAS-STING signaling pathway leading to IRF3 phosphorylation and a general experimental workflow for its validation.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Caption: General experimental workflow for validating IRF3 phosphorylation.
Experimental Protocols
Western Blot for Phospho-IRF3
This protocol details the detection of phosphorylated IRF3 (p-IRF3) in cell lysates following stimulation with 2'3'-cGAMP.
Materials:
-
Cells (e.g., THP-1, HEK293T)
-
2'3'-cGAMP
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IRF3 (e.g., Ser396) and anti-total-IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation: Plate cells at an appropriate density. Stimulate cells with 2'3'-cGAMP (e.g., 1-10 µg/mL) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total-IRF3 antibody for normalization.
ELISA for Phospho-IRF3
This protocol outlines the quantification of p-IRF3 using a sandwich ELISA kit.
Materials:
-
Phospho-IRF3 ELISA kit (containing pre-coated plates, detection antibodies, standards, buffers, and substrate)
-
Cell lysate (prepared as in the Western Blot protocol)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Sample Addition: Add 100 µL of standards and cell lysates to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate for the time and temperature specified in the protocol (e.g., 2.5 hours at room temperature).
-
Washing: Wash the wells multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add the detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin) and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of p-IRF3 in the samples by comparing their absorbance to the standard curve.
In-Cell Western Assay for Phospho-IRF3
This protocol describes the in-situ detection of p-IRF3 in cells cultured in a microplate.
Materials:
-
Cells cultured in a 96- or 384-well plate
-
2'3'-cGAMP
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-IRF3 and a normalization antibody (e.g., anti-GAPDH or a DNA stain)
-
Fluorescently labeled secondary antibodies
-
Imaging system capable of reading microplates (e.g., a fluorescent plate reader or high-content imager)
Procedure:
-
Cell Culture and Stimulation: Seed cells in a microplate and stimulate with 2'3'-cGAMP.
-
Fixation: Remove the culture medium and fix the cells with fixation buffer for 20 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize with permeabilization buffer for 20 minutes.
-
Blocking: Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (for both p-IRF3 and the normalization target) overnight at 4°C.
-
Washing: Wash the cells multiple times with wash buffer.
-
Secondary Antibody Incubation: Incubate the cells with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Imaging: Read the fluorescence intensity in each well using an appropriate imaging system.
-
Data Analysis: Normalize the fluorescence signal of p-IRF3 to the signal of the normalization protein or DNA stain.
Conclusion
The validation of 2'3'-cGAMP-induced IRF3 phosphorylation is a fundamental aspect of studying innate immunity. While Western Blotting provides valuable qualitative data on protein size and modification, ELISA and In-Cell Western assays offer higher throughput and more quantitative results, making them ideal for screening and dose-response studies. The choice of the most suitable method will depend on the specific experimental goals, available resources, and the desired level of data detail. By understanding the principles, advantages, and limitations of each technique, researchers can effectively and accurately investigate the activation of the critical cGAS-STING-IRF3 signaling axis.
References
A Comparative Analysis of 2'2'-cGAMP and Other STING Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the activation of the STING (Stimulator of Interferon Genes) pathway represents a promising frontier in immunotherapy. This guide provides an objective comparative analysis of 2'2'-cGAMP and other key STING agonists, supported by experimental data to inform preclinical research and therapeutic development.
The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon response. This response is pivotal for orchestrating an effective anti-tumor and anti-viral immune reaction. Agonists of the STING pathway are therefore of significant interest as potential cancer therapeutics and vaccine adjuvants. This guide focuses on a comparative analysis of the natural cyclic dinucleotide (CDN) this compound against other natural and synthetic STING agonists, including 2'3'-cGAMP, cyclic di-AMP (c-di-AMP), cyclic di-GMP (c-di-GMP), and the non-nucleotide agonist MSA-2.
Performance Snapshot: A Comparative Analysis of STING Agonists
The efficacy of STING agonists can be benchmarked by several key parameters: their binding affinity to the STING protein, their potency in inducing downstream signaling (e.g., IFN-β production), and their in vivo anti-tumor activity.
Binding Affinity to STING
The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a higher binding affinity.
| STING Agonist | Ligand Type | STING Binding Affinity (Kd) | Citation(s) |
| This compound | Natural CDN | ~287 nM | [1] |
| 2'3'-cGAMP | Natural CDN | ~3.79 nM | [1][2] |
| c-di-AMP | Natural CDN | ~2 µM | [3] |
| c-di-GMP | Natural CDN | ~2.4 - 5 µM | [4] |
| MSA-2 (dimer) | Synthetic Non-CDN | ~145 µM (monomer); nM range (dimer) |
In Vitro Potency: IFN-β Induction
The half-maximal effective concentration (EC50) for the induction of IFN-β is a common metric to quantify the in vitro potency of STING agonists.
| STING Agonist | Cell Line | IFN-β Induction (EC50) | Citation(s) |
| 2'3'-cGAMP | THP-1 cells | ~53.9 µM | |
| MSA-2 | hSTING (WT) reporter cells | ~8.3 µM | |
| diABZI (for comparison) | THP-1 cells | ~3.1 µM |
In Vivo Anti-Tumor Efficacy
Evaluating the in vivo anti-tumor efficacy of STING agonists is crucial for their clinical translation. The following table summarizes representative findings from preclinical mouse models. Methodologies and tumor models vary between studies, which should be considered when comparing results.
| STING Agonist | Mouse Model | Administration | Key Findings | Citation(s) |
| 2'3'-cGAMP | CT26 colon carcinoma | Intratumoral | Significant tumor growth inhibition and increased survival. | |
| c-di-AMP | Breast cancer models | Not specified | Induces apoptosis in cancer cells. | |
| c-di-GMP | TRAMP-C2 prostate cancer | Intratumoral | Mediates regression of injected tumors. | |
| MSA-2 | RENCA renal cell carcinoma | Oral | Robustly inhibited tumor growth and prolonged survival. | |
| MSA-2 | MC38 colon carcinoma | Intratumoral | Significantly reduced tumor growth and increased survival. |
Visualizing the STING Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING agonists.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for evaluating STING agonists.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed protocols for key assays used to characterize STING agonists.
Protocol 1: In Vitro STING Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To quantitatively measure the binding affinity (Kd) of a STING agonist to purified STING protein.
Materials:
-
Recombinant human STING protein (C-terminal domain)
-
SPR instrument and sensor chips (e.g., CM5)
-
STING agonist of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Chip Immobilization: Covalently immobilize the recombinant STING protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the STING agonist in running buffer.
-
Binding Analysis: Inject the different concentrations of the STING agonist over the immobilized STING surface. A reference flow cell without STING should be used for background subtraction.
-
Data Acquisition: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.
-
Data Analysis: Fit the equilibrium binding data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
Protocol 2: In Vitro STING Activation using a Reporter Cell Line
Objective: To measure the functional activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible reporter.
Materials:
-
THP-1 Dual™ KI-hSTING cells (or similar reporter cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
STING agonist of interest
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the THP-1 reporter cells at a density of approximately 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value using a non-linear regression model.
Protocol 3: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
Objective: To assess the anti-tumor activity of a STING agonist in an immunocompetent mouse model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via the desired route (e.g., intratumoral, intravenous) on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival.
Conclusion
The landscape of STING agonists is diverse, encompassing natural cyclic dinucleotides and novel synthetic molecules with distinct pharmacological profiles. While 2'3'-cGAMP exhibits the highest binding affinity among the natural CDNs, the synthetic non-nucleotide agonist MSA-2 demonstrates the advantage of oral bioavailability and potent anti-tumor efficacy. The choice of a STING agonist for therapeutic development will ultimately depend on a comprehensive evaluation of its potency, pharmacokinetic properties, and the specific therapeutic application. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate this exciting and rapidly evolving field.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Confirming STING-Dependency of 2'2'-cGAMP Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'2'-cyclic GMP-AMP (2'2'-cGAMP) activity with alternative STING agonists and outlines key experimental protocols to verify its dependence on the STIMULATOR OF INTERFERON GENES (STING) protein. The provided data and methodologies will aid researchers in the evaluation and development of novel STING-targeted therapeutics.
Introduction to cGAS-STING Signaling
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with pathogen infection and cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP. This cyclic dinucleotide (CDN) then binds to and activates STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][2]
STING activation initiates a downstream signaling cascade, starting with its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines.[3] This response is crucial for mounting an effective anti-pathogen and anti-tumor immune response.
Comparative Performance of STING Agonists
The potency of STING agonists can be evaluated by their ability to induce downstream signaling events, such as the production of IFN-β or the activation of an interferon-stimulated response element (ISRE)-driven reporter gene. The half-maximal effective concentration (EC50) is a key parameter for comparing the potency of different agonists. While the endogenous STING ligand is 2'3'-cGAMP, other CDNs, including the synthetic isomer this compound, and non-CDN small molecules can also activate STING.
Below is a summary of the in vitro activity of this compound compared to other well-characterized STING agonists.
| Agonist | Agonist Type | Cell Line | Assay Type | Readout | EC50 Value | Reference(s) |
| This compound | Cyclic Dinucleotide | THP-1 | Reporter Assay | ISG Induction | ~0.66 µM (for analog M-22-1) | |
| 2'3'-cGAMP | Cyclic Dinucleotide | THP-1 | Reporter Assay | ISG Induction | ~53.9 µM | |
| THP-1 | IFN-β Secretion | ELISA | ~10.6 µM | |||
| diABZI | Non-Cyclic Dinucleotide | THP-1 | IFN-β Secretion | ELISA | ~3.1 µM | |
| THP1-Dual™ | Reporter Assay | IRF Induction | ~60.9 nM |
Note: EC50 values can vary depending on the cell line, assay format, and specific experimental conditions. The data presented here is for comparative purposes.
Mandatory Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Confirming STING-Dependency
Caption: Experimental workflow for confirming STING-dependency.
Experimental Protocols
Generation of STING-Knockout Cell Lines using CRISPR/Cas9
To definitively demonstrate the STING-dependency of this compound, it is essential to compare its activity in wild-type (WT) cells with that in cells lacking a functional STING protein. The CRISPR/Cas9 system is a powerful tool for generating gene-knockout cell lines.
Materials:
-
HEK293T or THP-1 cells
-
Lentiviral vectors co-expressing Cas9 nuclease and a STING-specific guide RNA (gRNA)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Polybrene
-
Cell culture medium and supplements
-
DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing reagents
Protocol:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the TMEM173 (STING) gene into a lentiviral vector that also expresses Cas9 and a selection marker.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9-expressing lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Target Cells: Transduce the target cell line (e.g., THP-1) with the collected lentivirus in the presence of polybrene.
-
Selection of Transduced Cells: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution to establish clonal cell lines.
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal lines. Perform PCR using primers that flank the gRNA target sites. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Confirm the absence of STING protein expression in the knockout clones by Western blotting using a STING-specific antibody.
-
STING-Dependent ISRE Luciferase Reporter Assay
This assay quantifies the activation of the STING pathway by measuring the expression of a luciferase reporter gene driven by an IFN-stimulated response element (ISRE).
Materials:
-
WT and STING-KO cells stably expressing an ISRE-luciferase reporter construct
-
This compound and other STING agonists
-
Cell culture medium and supplements
-
96-well white, flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the WT and STING-KO reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other STING agonists in cell culture medium.
-
Cell Treatment: Add the diluted agonists to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and fit a dose-response curve to determine the EC50 value. Compare the response in WT versus STING-KO cells. A significant reduction or absence of a response in the STING-KO cells confirms STING-dependency.
Quantification of IFN-β Secretion by ELISA
This protocol measures the amount of IFN-β secreted into the cell culture supernatant, a key downstream effector of STING activation.
Materials:
-
WT and STING-KO cells
-
This compound and other STING agonists
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Human or mouse IFN-β ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed WT and STING-KO cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and other STING agonists.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Carefully collect the cell culture supernatants.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves adding the supernatants to a pre-coated plate, followed by incubation with detection and substrate reagents.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on a standard curve. Compare the dose-dependent secretion of IFN-β in WT versus STING-KO cells.
Western Blot Analysis of IRF3 and STING Phosphorylation
This method detects the phosphorylation of key signaling proteins in the STING pathway, providing direct evidence of its activation.
Materials:
-
WT and STING-KO cells
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-phospho-STING (Ser366), anti-STING, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat WT and STING-KO cells with this compound for a specified time (e.g., 1-3 hours). Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated IRF3 and STING in this compound-treated WT cells to untreated controls and to treated STING-KO cells. An increase in phosphorylation only in the treated WT cells confirms STING-dependent activation.
References
2'3'-cGAMP's Reach: A Comparative Guide to its Cross-Reactivity with Nucleotide Sensors
For researchers, scientists, and drug development professionals, understanding the specificity and potential off-target effects of the key innate immune second messenger, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), is paramount. This guide provides a comprehensive comparison of 2'3'-cGAMP's interaction with its canonical receptor, STING, and its cross-reactivity with other nucleotide sensors, supported by experimental data and detailed methodologies.
Executive Summary
2'3'-cGAMP is a potent activator of the STING (Stimulator of Interferon Genes) pathway, demonstrating high-affinity binding that triggers a robust type I interferon response. Beyond this well-defined role, emerging evidence reveals a "noncanonical" function of 2'3'-cGAMP in activating the AIM2 (Absent in Melanoma 2) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasomes, a process that can occur independently of STING. Currently, there is no direct evidence to suggest a significant interaction or activation of RIG-I Like Receptors (RLRs) by 2'3'-cGAMP. This guide will delve into the specifics of these interactions, presenting quantitative data, signaling pathways, and the experimental protocols used to elucidate these findings.
Quantitative Data Summary: Binding Affinities and Activation
The following table summarizes the known binding affinities and activation data of 2'3'-cGAMP and other cyclic dinucleotides (CDNs) with various nucleotide sensors.
| Ligand | Sensor | Binding Affinity (Kd) | Activation Outcome |
| 2'3'-cGAMP | STING | ~3.79 nM [1] | High IFN-β Induction [2][3] |
| 3'3'-cGAMP | STING | ~1.04 µM[1] | Moderate IFN-β Induction[4] |
| 2'2'-cGAMP | STING | ~287 nM | Lower IFN-β Induction |
| c-di-GMP | STING | ~1.21 µM | Low IFN-β Induction |
| 2'3'-cGAMP | AIM2 | Not Reported | Inflammasome Activation (STING-independent) |
| 2'3'-cGAMP | NLRP3 | Not Reported | Inflammasome Activation (STING-independent) |
| 2'3'-cGAMP | RIG-I, MDA5, LGP2 | Not Reported | No direct activation reported |
Signaling Pathways
Canonical STING-Dependent Pathway
2'3'-cGAMP, produced by cGAS upon sensing cytosolic DNA, binds directly to STING, inducing a conformational change. This leads to the recruitment and activation of TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes.
Noncanonical Inflammasome Activation Pathway
In a STING-independent manner, 2'3'-cGAMP can prime and activate the AIM2 and NLRP3 inflammasomes. This leads to the activation of Caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The precise molecular mechanism of 2'3'-cGAMP's interaction with AIM2 and NLRP3 is an area of active investigation, but it is known to facilitate the assembly of the inflammasome complex.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the general steps for determining the binding affinity of 2'3'-cGAMP to STING using SPR.
Objective: To quantify the binding kinetics and affinity (Kd) of 2'3'-cGAMP to purified STING protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified recombinant STING protein (C-terminal domain is often used)
-
2'3'-cGAMP and other cyclic dinucleotides
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and STING Immobilization:
-
Activate the sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Inject the purified STING protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 2'3'-cGAMP and other CDNs in the running buffer.
-
Inject the different concentrations of the analyte (e.g., 2'3'-cGAMP) over the immobilized STING and reference flow cells at a constant flow rate.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Assays for Inflammasome Activation
This protocol describes a method to assess 2'3'-cGAMP-induced inflammasome activation in bone marrow-derived macrophages (BMDMs).
Objective: To measure the secretion of IL-1β from BMDMs in response to 2'3'-cGAMP.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and knockout mice (e.g., Aim2-/-, Nlrp3-/-)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS (Lipopolysaccharide)
-
2'3'-cGAMP
-
Transfection reagent (e.g., Lipofectamine 2000)
-
ELISA kit for mouse IL-1β
Procedure:
-
Cell Culture and Priming:
-
Culture BMDMs in appropriate multi-well plates.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β expression.
-
-
Transfection with 2'3'-cGAMP:
-
Prepare complexes of 2'3'-cGAMP with a transfection reagent according to the manufacturer's instructions.
-
Add the complexes to the primed BMDMs and incubate for a specified time (e.g., 6-18 hours).
-
-
Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a specific ELISA kit.
-
-
Data Analysis:
-
Compare the levels of IL-1β secreted by wild-type BMDMs with those from knockout BMDMs to determine the involvement of specific inflammasome components.
-
Conclusion
2'3'-cGAMP is a highly specific and potent activator of the STING pathway, playing a central role in the innate immune response to cytosolic DNA. Its cross-reactivity with the AIM2 and NLRP3 inflammasomes reveals a broader, STING-independent role in orchestrating inflammation. For researchers and drug developers, this dual functionality presents both opportunities and challenges. Targeting the STING pathway with 2'3'-cGAMP analogs for immunotherapy, for instance, may also inadvertently modulate inflammasome activity. A thorough understanding of these distinct signaling cascades is crucial for the development of targeted and effective therapeutic strategies. Future research should aim to elucidate the precise molecular interactions between 2'3'-cGAMP and inflammasome components to fully map its signaling network.
References
- 1. A noncanonical function of cGAMP in inflammasome priming and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 3. Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Antiviral Effect of 2'2'-cGAMP In Vitro: A Comparative Guide
In the field of innate immunity, the activation of the cGAS-STING pathway is a critical line of defense against viral and bacterial pathogens. Central to this pathway is the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons and a robust antiviral state. While the canonical cGAMP in mammalian cells is 2'3'-cGAMP, a variety of other isomers, including the synthetic 2'2'-cGAMP, exist and exhibit distinct biological activities. This guide provides an objective comparison of this compound's performance against other alternatives, supported by key experimental data and detailed protocols for in vitro validation.
Comparative Analysis of cGAMP Isomers
The efficacy of a cGAMP isomer as an antiviral agent is primarily determined by its ability to bind and activate STING. The following tables summarize the quantitative data on the binding affinity and subsequent induction of Interferon-β (IFN-β) for this compound in comparison to other key cyclic dinucleotides (CDNs).
Table 1: STING Binding Affinity of cGAMP Isomers and Other Cyclic Dinucleotides
| Compound | Dissociation Constant (Kd) | Reference |
| This compound | 287 nM | [1][2] |
| 2'3'-cGAMP (Canonical) | 3.79 nM | [1][2] |
| 3'3'-cGAMP | 1.04 µM | [1] |
| 3'2'-cGAMP | 1.61 µM | |
| c-di-GMP | 1.21 µM |
Lower Kd values indicate higher binding affinity.
Table 2: In Vitro IFN-β Induction by cGAMP Isomers
| Compound | EC50 in L929 cells | Reference |
| This compound | 15.8 nM | |
| 2'3'-cGAMP (Canonical) | 19.4 nM |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Lower EC50 values indicate higher potency.
From the data, it is evident that while the canonical 2'3'-cGAMP exhibits a significantly higher binding affinity for STING (Kd = 3.79 nM) compared to this compound (Kd = 287 nM), both compounds induce IFN-β production in a similar nanomolar range. This suggests that factors beyond simple binding affinity, such as cellular uptake, stability, or the specific conformational changes induced in STING, may play a role in the ultimate biological activity.
Signaling and Experimental Frameworks
To understand the context of these findings, it is essential to visualize the underlying biological pathway and the experimental procedures used for validation.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the detection of cytosolic DNA, a hallmark of many viral infections. The enzyme cGAS (cyclic GMP-AMP synthase) binds to DNA and synthesizes cGAMP, which then acts as a second messenger.
Experimental Workflow for In Vitro Validation
Validating the antiviral effect of a cGAMP isomer typically involves treating cells with the compound, challenging them with a virus, and then quantifying the extent of viral replication and the host immune response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays.
Protocol 1: In Vitro STING Activation using Digitonin Permeabilization
This method is used to deliver cell-impermeable cGAMP into the cytosol to activate STING and measure the downstream induction of IFN-β.
Materials:
-
Cell line (e.g., murine L929 fibroblasts or human THP-1 monocytes)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and other cGAMP isomers
-
Digitonin
-
Permeabilization Buffer (e.g., 50 mM HEPES, 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents (reverse transcriptase, primers/probes for IFN-β and a housekeeping gene)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to reach 80-90% confluency on the day of the experiment.
-
Preparation of cGAMP: Prepare a serial dilution of each cGAMP isomer in the permeabilization buffer.
-
Permeabilization and Treatment:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with PBS.
-
Add the permeabilization buffer containing digitonin (concentration to be optimized, e.g., 10 µg/mL) and the desired concentration of cGAMP.
-
Incubate for 30 minutes at 37°C.
-
-
Recovery: Aspirate the permeabilization buffer and replace it with fresh, complete culture medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C to allow for IFN-β gene expression.
-
RNA Extraction and qRT-PCR:
-
Lyse the cells using TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR to quantify the relative expression of IFN-β mRNA, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Data Analysis: Calculate the fold change in IFN-β expression relative to untreated controls. Plot a dose-response curve to determine the EC50 for each cGAMP isomer using appropriate software (e.g., GraphPad Prism).
Protocol 2: Antiviral Plaque Reduction Assay
This assay directly measures the ability of a cGAMP isomer to inhibit viral replication and spread.
Materials:
-
Vero or other virus-permissive cells
-
cGAMP isomers
-
Virus stock of known titer (e.g., Herpes Simplex Virus 1, HSV-1)
-
Infection medium (low-serum medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to form a confluent monolayer.
-
Pre-treatment: Treat the cells with varying concentrations of cGAMP isomers (delivered via digitonin permeabilization as in Protocol 1 or another transfection method) for a defined period (e.g., 6 hours) to induce an antiviral state.
-
Infection:
-
Remove the treatment medium and wash the cells.
-
Infect the cell monolayer with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units, PFU) in a small volume of infection medium.
-
Incubate for 1-2 hours at 37°C to allow for viral entry.
-
-
Overlay: Aspirate the viral inoculum and add 2 mL of overlay medium to each well. The viscous overlay restricts viral spread to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for 2-4 days at 37°C, or until plaques are visible.
-
Staining and Quantification:
-
Aspirate the overlay and fix the cells (e.g., with 10% formalin).
-
Stain the cells with crystal violet solution and gently wash with water.
-
Count the number of plaques in each well. Viable cells will stain purple, while areas of cell death due to viral lysis (plaques) will be clear.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each cGAMP concentration compared to the virus-only control. Determine the IC50 (half-maximal inhibitory concentration).
Conclusion
The in vitro data demonstrates that this compound is a potent activator of the STING pathway, capable of inducing a strong type I interferon response. While its binding affinity to STING is considerably lower than the canonical 2'3'-cGAMP, its efficacy in inducing IFN-β is remarkably similar. This highlights the complex structure-activity relationship of STING agonists and underscores the importance of cell-based functional assays in evaluating their antiviral potential. The provided protocols offer a standardized framework for researchers to validate these findings and explore the therapeutic utility of this compound and other non-canonical cyclic dinucleotides as novel antiviral agents.
References
A Head-to-Head Battle: Synthetic vs. Enzymatically Produced 2'2'-cGAMP for STING Agonism
For researchers, scientists, and drug development professionals navigating the burgeoning field of STING agonism, the choice between synthetically and enzymatically produced 2'2'-cyclic GMP-AMP (2'2'-cGAMP) is a critical one. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform selection for research and therapeutic development.
The cyclic dinucleotide this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a crucial component of the innate immune system. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, making it a highly attractive target for cancer immunotherapy and vaccine adjuvants. The method of this compound production can significantly impact its purity, yield, and ultimately, its biological activity.
Production Methodologies at a Glance
Chemical synthesis of this compound is a well-established method, often employing phosphoramidite chemistry in a multi-step, one-flask process. While commercially feasible, this approach is often plagued by low yields, typically around 5%, and the requisite use of hazardous organic solvents.[1]
Enzymatic synthesis , on the other hand, offers a more environmentally friendly and efficient alternative. This method commonly utilizes the enzyme cGAMP synthase (cGAS), which, in the presence of double-stranded DNA (dsDNA) as an allosteric activator, converts adenosine triphosphate (ATP) and guanosine triphosphate (GTP) into this compound with high yields, often reaching 85-90%.[1][2] This biocatalytic approach avoids the need for organic solvents.[2] A significant advancement in this area is the use of whole-cell biocatalysts, such as E. coli engineered to express cGAS, which can secrete cGAMP directly into the culture medium, simplifying purification.[2]
Performance Comparison: A Data-Driven Analysis
The critical determinant for researchers is the biological performance of the resulting this compound. While direct, side-by-side comparative studies are not extensively published, the inherent advantages of enzymatic synthesis in terms of purity and yield translate to superior and more consistent biological activity.
| Feature | Synthetic this compound | Enzymatically Produced this compound |
| Purity | Variable, potential for impurities from multi-step reactions. | High, often >95% due to specific enzymatic conversion. |
| Yield | Low, typically around 5%. | High, can reach 85-90%. |
| Biological Activity | Potentially lower or more variable due to impurities. | High and consistent STING activation. |
| Cost-Effectiveness | Can be expensive due to low yields and complex purification. | Potentially more cost-effective at scale due to higher yields, though substrate and enzyme purification costs are a factor. |
| Environmental Impact | Use of hazardous organic solvents. | More environmentally friendly, avoids organic solvents. |
Visualizing the cGAS-STING Signaling Pathway
To understand the mechanism of action of this compound, it is essential to visualize the cGAS-STING signaling pathway.
References
A Head-to-Head In Vivo Comparison of cGAMP Isomers for Immunotherapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The discovery of the cGAS-STING pathway has unveiled a critical mechanism in innate immunity, initiating powerful anti-pathogen and anti-tumor responses. Cyclic GMP-AMP (cGAMP) is the endogenous second messenger that activates STING, making it a compelling target for therapeutic development. cGAMP exists in several isomeric forms, with 2’3’-cGAMP being the endogenous ligand in mammalian cells and 3’3’-cGAMP being a common bacterial cyclic dinucleotide. Understanding the in vivo performance of these isomers is crucial for the rational design of novel immunotherapies. This guide provides a head-to-head comparison of 2’3’-cGAMP and 3’3’-cGAMP, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Data Presentation: In Vivo Performance of cGAMP Isomers
The following tables summarize quantitative data from preclinical in vivo studies, offering a comparative look at the anti-tumor efficacy and immune-adjuvant properties of different cGAMP isomers.
Table 1: Anti-Tumor Efficacy of Intratumorally Administered cGAMP Isomers
| Parameter | 2'3'-cGAMP | 3'3'-cGAMP | Control (PBS) | Study Details |
| Tumor Growth Inhibition | ||||
| B16F10 Melanoma (Tumor Volume mm³) | Significantly inhibited | N/A | Uninhibited | Intratumoral injection of 5 µg cGAMP/Mix.[1] |
| CT26 Colon Cancer (Tumor Volume mm³) | Significantly delayed | N/A | Uninhibited | Intratumoral injections of 2.5 µg cGAMP on days 5 and 10.[2][3] |
| 4T1 Breast Cancer (Tumor Volume mm³) | Significantly delayed | N/A | Uninhibited | Intratumoral injections of 2.5 µg cGAMP on days 5 and 10.[2][3] |
| Survival Rate | ||||
| B16F10 Melanoma (% Survival) | 33.3% (2/6) | 42.9% (3/7) | 0% | Treatment with 5 µg cGAMP/Mix. |
Table 2: Adjuvant Effect of cGAMP Isomers on Vaccine-Induced T-Cell Response
| Parameter | 2'3'-cGAMP Adjuvant | 3'3'-cGAMP Adjuvant | No Adjuvant | Study Details |
| Antigen-Specific CD8+ T-Cell Expansion | Potent expansion | Potent expansion | Minimal expansion | In vitro and in vivo mouse models. |
| IFN-γ Production by Splenocytes | Enhanced | N/A | Baseline | Spleen cells from immunized mice re-stimulated with antigen. |
| IL-2 Production by Splenocytes | Enhanced | N/A | Baseline | Spleen cells from immunized mice re-stimulated with antigen. |
| IL-4 Production by Splenocytes | Enhanced | N/A | Baseline | Spleen cells from immunized mice re-stimulated with antigen. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key in vivo experiments cited in the comparison.
Protocol 1: Intratumoral Administration of cGAMP in a Syngeneic Mouse Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of cGAMP isomers when administered directly into the tumor.
1. Cell Line and Mouse Model:
- Cell Lines: B16F10 melanoma, CT26 colon carcinoma, or 4T1 breast carcinoma cells are commonly used.
- Mice: C57BL/6 or BALB/c mice, depending on the tumor model's syngeneic background.
2. Tumor Implantation:
- Inject tumor cells (e.g., 1.5 x 10^5 4T1 cells or 2 x 10^5 CT26/B16F10 cells) subcutaneously or into the mammary fat pad of the mice.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. cGAMP Preparation and Administration:
- Dissolve 2’3’-cGAMP or 3’3’-cGAMP in sterile phosphate-buffered saline (PBS).
- On specified days post-tumor implantation (e.g., days 5 and 10), administer an intratumoral injection of the cGAMP solution (e.g., 2.5-5 µg per dose in a volume of 25-50 µL). A control group should receive a PBS injection.
4. Monitoring and Endpoints:
- Measure tumor volume every 2-3 days using calipers (Volume = (length × width²)/2).
- Monitor animal body weight and overall health.
- The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint, with euthanasia performed when tumors reach a predetermined size.
Protocol 2: Evaluation of cGAMP as a Vaccine Adjuvant
This protocol describes how to assess the ability of cGAMP isomers to enhance antigen-specific immune responses when co-administered with a model antigen.
1. Immunization:
- Antigen: Ovalbumin (OVA) is a commonly used model antigen.
- Adjuvant: Prepare solutions of 2’3’-cGAMP or 3’3’-cGAMP.
- Immunize mice (e.g., C57BL/6) via intramuscular or subcutaneous injection with the antigen alone or a mixture of the antigen and a cGAMP isomer.
2. Sample Collection:
- At a specified time point after immunization (e.g., 7-14 days), collect spleens and/or blood from the mice.
3. Analysis of Immune Response:
- Antigen-Specific T-Cell Response:
- Prepare single-cell suspensions from the spleens.
- Restimulate the splenocytes in vitro with the specific antigen (e.g., OVA peptide).
- Use flow cytometry to quantify the frequency of antigen-specific CD8+ T cells (e.g., using tetramer staining) and their production of cytokines like IFN-γ and TNF-α (intracellular cytokine staining).
- Cytokine Production:
- Culture splenocytes with the antigen and measure the concentration of secreted cytokines (e.g., IFN-γ, IL-2, IL-4) in the supernatant using ELISA or ELISpot assays.
Mandatory Visualization
Diagrams illustrating the key signaling pathways and experimental workflows provide a clear visual reference for the complex biological processes involved.
References
- 1. Novel formulation of c-di-GMP with cytidinyl/cationic lipid reverses T cell exhaustion and activates stronger anti-tumor immunity [thno.org]
- 2. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of STING Agonism: A Comparative Guide to 2'3'-cGAMP and its Alternatives for Reproducible Immune Responses
A critical analysis of the reproducibility and comparative efficacy of STING pathway activators, providing researchers and drug development professionals with actionable data and standardized protocols for consistent and reliable experimental outcomes.
The activation of the Stimulator of Interferon Genes (STING) pathway is a cornerstone of innate immunity and a focal point for the development of novel immunotherapies. The endogenous second messenger, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, is the canonical activator of this pathway. While the user's query specified 2'2'-cGAMP, it is the 2'3' isomer that is the primary high-affinity ligand for human STING and the most extensively studied. Other isomers, including this compound and 3'3'-cGAMP, can also activate STING, though often with different potencies. This guide provides a comparative analysis of 2'3'-cGAMP and prominent synthetic alternatives, with a focus on the reproducibility of the elicited immune responses, supported by experimental data and detailed methodologies.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, this pathway orchestrates a robust inflammatory response, including the production of type I interferons and other cytokines, which are pivotal in mounting an effective anti-pathogen and anti-tumor immune response.
Comparative Performance of STING Agonists
The potency and efficacy of STING agonists can vary significantly depending on their chemical structure, the cell type being stimulated, and the experimental conditions. This variability underscores the importance of standardized protocols for ensuring reproducibility. The following tables summarize key performance metrics for 2'3'-cGAMP and several synthetic alternatives.
Table 1: Comparative Potency (EC50) of STING Agonists
| Agonist | Type | Cell Line | Assay Readout | Reported EC50 | Citation(s) |
| 2'3'-cGAMP | Endogenous CDN | Human PBMCs | IFN-β Secretion | ~70 µM | [1] |
| THP-1 | IFN-β Secretion | 124 µM | [1] | ||
| diABZI | Synthetic Non-CDN | Human PBMCs | IFN-β Secretion | 130 nM | [2] |
| THP-1 | IFN-β Secretion | ~1.89 µM | [3] | ||
| MSA-2 | Synthetic Non-CDN | Murine BMDCs | IFN-β Secretion | ~1.83 µg/mL | [4] |
Note: EC50 values are highly dependent on the experimental setup, including cell type, delivery method (e.g., transfection vs. free), and assay readout. The values presented here are for comparative purposes and were obtained under different experimental conditions.
Table 2: Summary of Reported Cytokine Induction Profiles
| Agonist | Key Induced Cytokines | Observations | Citation(s) |
| 2'3'-cGAMP | IFN-β, TNF-α, IL-6 | Potent inducer of type I interferons and pro-inflammatory cytokines. | |
| diABZI | IFN-β, IL-6, TNF-α, CXCL1 | A highly potent, non-nucleotide agonist that induces a robust and broad cytokine response both in vitro and in vivo. | |
| MSA-2 | IFN-β, TNF-α, IL-6, IL-10 | An orally available, non-nucleotide agonist that stimulates a strong pro-inflammatory cytokine response in the tumor microenvironment. |
Note: The magnitude and profile of cytokine induction can differ based on the agonist's concentration, duration of stimulation, and the specific immune cell populations being studied.
Experimental Workflow and Protocols
To enhance the reproducibility of STING-mediated immune response studies, a standardized experimental workflow is crucial. The following diagram outlines a typical process for evaluating STING agonists, from cell culture to data analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of STING agonists.
Protocol 1: In Vitro Stimulation of THP-1 Monocytes
This protocol describes the stimulation of the human monocytic cell line THP-1 to assess the induction of cytokine production by STING agonists.
-
Cell Seeding:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well cell culture plate.
-
For differentiation into macrophage-like cells, treat with 5 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the PMA-containing medium with fresh RPMI medium and rest the cells for 24 hours.
-
-
Agonist Preparation and Stimulation:
-
Prepare serial dilutions of the STING agonists (e.g., 2'3'-cGAMP, diABZI) in cell culture medium.
-
Include a vehicle control (e.g., medium only or DMSO if used as a solvent).
-
Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis by ELISA. Supernatants can be stored at -80°C if not used immediately.
-
Wash the remaining cells with ice-cold PBS and lyse them for Western blot analysis.
-
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol outlines the steps to detect the phosphorylation of key signaling proteins in the STING pathway as a measure of its activation.
-
Cell Lysis:
-
After stimulation, wash cells once with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Quantification
This protocol provides a method for quantifying the concentration of IFN-β in cell culture supernatants.
-
Plate Preparation:
-
Use a commercial IFN-β ELISA kit and follow the manufacturer's instructions for preparing reagents and the standard curve.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate as specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate.
-
Wash the plate again and add 100 µL of streptavidin-HRP solution to each well.
-
Incubate and wash the plate.
-
-
Detection and Data Analysis:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of IFN-β in the samples by interpolating the absorbance values.
-
Conclusion
The reproducibility of immune responses mediated by STING agonists is a multifaceted challenge influenced by the choice of agonist, experimental conditions, and cell systems. While 2'3'-cGAMP remains the gold standard as the endogenous ligand, synthetic alternatives like diABZI and MSA-2 offer advantages in potency and pharmacokinetic properties. For researchers and drug developers, achieving reproducible and comparable data hinges on the adoption of standardized and well-documented experimental protocols. By providing a framework for comparison and detailed methodologies, this guide aims to facilitate more consistent and reliable investigations into the promising therapeutic potential of the STING pathway.
References
Safety Operating Guide
Proper Disposal of 2'2'-cGAMP: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Cyclic GMP-AMP (2'2'-cGAMP) is a synthetic cyclic dinucleotide that acts as a potent activator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. While not classified as a hazardous substance for transport, its significant biological activity necessitates meticulous disposal procedures to prevent unintended immunological responses and environmental contamination. This guide provides a comprehensive overview of the proper handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use nitrile or latex gloves.
-
Body Protection: A standard laboratory coat is required.
General Handling:
-
Avoid generating aerosols of this compound solutions.
-
Work in a well-ventilated area.
-
In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste.
Primary Disposal Route: Chemical Waste Program
The most secure and compliant method for disposing of this compound, whether in solid form or in solution, is through your institution's accredited hazardous or chemical waste management program.
Step-by-Step Procedure for Chemical Waste Disposal:
-
Segregation: Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container: Use a chemically resistant and sealable container, such as a high-density polyethylene (HDPE) bottle.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "2'2'-cyclic Guanosine Monophosphate-Adenosine Monophosphate," and any other components of the waste solution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Secondary Disposal Route: Chemical Inactivation (For Pre-treatment or Special Cases)
For laboratories without immediate access to a chemical waste program, or as a pre-treatment step to denature its biological activity, chemical inactivation through alkaline hydrolysis can be employed. This procedure aims to break the phosphodiester bonds that are essential for this compound's function.
Important Note: This procedure should be performed with caution in a chemical fume hood, wearing appropriate PPE.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: For every 1 volume of this compound waste solution, prepare 2 volumes of a 1 M sodium hydroxide (NaOH) solution.
-
Inactivation: Slowly add the 1 M NaOH solution to the this compound waste while stirring.
-
Incubation: Loosely cap the container to prevent pressure buildup and allow the mixture to stand at room temperature for at least 24 hours. This extended incubation helps to ensure the hydrolysis of the phosphodiester bonds.
-
Neutralization: After the incubation period, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl). Monitor the pH using pH strips or a calibrated pH meter.
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm with your institution's EHS department before drain disposal.
Data Presentation
| Parameter | Guideline/Value | Source/Rationale |
| Hazard Classification | Not a hazardous substance or mixture for transport | Safety Data Sheets[1][2] |
| Primary Disposal Method | Institutional Chemical Waste Program | General Laboratory Best Practices[3][4][5] |
| Inactivation Reagent | 1 M Sodium Hydroxide (NaOH) | Principle of Alkaline Hydrolysis of Phosphodiester Bonds |
| Inactivation Time | ≥ 24 hours | Ensures sufficient time for hydrolysis |
| Final pH for Drain Disposal | 6.0 - 8.0 | Standard practice for aqueous waste disposal |
Visualization of Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment while maintaining a high standard of laboratory practice. Always prioritize your institution's specific waste disposal guidelines and consult with your EHS department when in doubt.
References
- 1. harris.chem.ufl.edu [harris.chem.ufl.edu]
- 2. 1 Mechanistic Principles of Enzyme-catalyzed Cleavage of Phosphodiester Bonds | Gerlt | Cold Spring Harbor Monograph Archive [cshmonographs.org]
- 3. Nonenzymatic hydrolysis of oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
